Serratenediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,6R,8S,11R,12S,15S,16R,19S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUNNDDBCLRMSL-PIGMOXAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945039 | |
| Record name | 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-24-9 | |
| Record name | (3S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serrat-14-ene-3,21-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Serratenediol: Natural Sources, Distribution, and Isolation Protocols
Content Type: Technical Guide / Whitepaper Audience: Researchers, Phytochemists, and Drug Development Professionals
Executive Summary
Serratenediol (C₃₀H₅₀O₂) is a pentacyclic triterpenoid distinguished by its rare serratane skeleton, which features a central seven-membered C-ring.[1] Unlike the ubiquitous oleanane or ursane triterpenoids, this compound and its derivatives are chemotaxonomically restricted primarily to the Lycopodiaceae (clubmoss) and Pinaceae families.
This guide provides a technical analysis of this compound’s natural distribution, biosynthetic origins, and isolation methodologies. It is designed to support researchers in sourcing plant material, optimizing extraction yields, and understanding the compound's pharmacological potential as an anti-inflammatory and cytotoxic agent.
Chemical Profile and Classification
This compound (also known as pinusenediol) represents the parent scaffold of the serratane class. Its structural rigidity and unique stereochemistry at the C-14/C-15 junction contribute to its specific biological interactivity.
-
IUPAC Name: (3S,21R)-Serrat-14-ene-3,21-diol[2]
-
Chemical Formula: C₃₀H₅₀O₂[2]
-
Molecular Weight: 442.73 g/mol
-
Key Structural Feature: A seven-membered ring C, formed via a complex cyclization cascade that differentiates it from the 6-6-6-6-6 pentacyclic arrangement of lupeol or β-amyrin.
Botanical Sources and Chemotaxonomy
The distribution of this compound is highly specific. While trace amounts appear in conifers (Pinus spp.), the Lycopodiaceae family is the primary industrial and research source. The presence of serratane triterpenoids serves as a chemotaxonomic marker for this family.[1]
Primary Botanical Sources
The following genera within Lycopodiaceae are confirmed high-value sources:
| Genus | Key Species | Geographic Distribution | Notes on Yield/Profile |
| Lycopodium | L. clavatum | Cosmopolitan (Temperate/Subarctic) | Source of this compound and metabolic derivatives (e.g., lycopodium alkaloids). |
| L. japonicum | East Asia (China, Japan) | Yields ~1.6 ppm pure this compound; rich in hydroxylated derivatives. | |
| L. complanatum | Northern Hemisphere | Contains "lycomplanatums" (A-H), novel serratane analogs.[3] | |
| Huperzia | H. serrata | East Asia, North America | Primarily harvested for Huperzine A; this compound is a major co-metabolite in the lipid fraction. |
| Phlegmariurus | P. phlegmaria | Tropical Asia, Africa | Yields lycophlegmarin and related serratane glycosides. |
| Pinus | Pinus spp.[4] (Bark) | Global (Northern Hemisphere) | Historical source; typically lower yields compared to Lycopodium biomass. |
Geographic Distribution Patterns
-
East Asia (China, Japan, Vietnam): The highest diversity of serratane-yielding species is found here. Huperzia serrata and Lycopodium japonicum are extensively mapped in provinces like Yunnan and Guizhou.
-
North America & Europe: Lycopodium clavatum and Diphasiastrum species are common in acidic soils of coniferous forests. These populations are often investigated for chemotaxonomic variation rather than bulk extraction.
Taxonomy Visualization
The following diagram illustrates the taxonomic hierarchy of primary this compound sources.
Figure 1: Taxonomic hierarchy of primary this compound-producing plant species.
Biosynthetic Pathway
The biosynthesis of this compound involves a unique deviation from the standard triterpene pathway. Unlike the formation of dammarenyl or lupeol cations, the serratane skeleton requires a specific cyclase capable of forming the 7-membered C-ring.
Mechanism:
-
Precursor: 2,3-Oxidosqualene.
-
Enzymatic Action: Cyclization is catalyzed by specific Oxidosqualene Cyclases (OSCs), identified as LCC and LCD in Lycopodium clavatum.
-
Ring Expansion: A critical hydride shift and ring expansion sequence forms the C14-C15 bond, creating the central seven-membered ring.
Figure 2: Biosynthetic pathway from Squalene to this compound via specialized cyclases.
Extraction and Isolation Methodologies
Isolating this compound requires fractionation to separate it from abundant lipids, chlorophyll, and other triterpenoids. The following protocol is synthesized from successful isolations in L. japonicum and H. serrata.
Standard Isolation Workflow
Objective: Isolation of pure this compound (>95%) from dried aerial parts.
-
Biomass Preparation: Air-dry aerial parts (leaves/stems) and pulverize to a fine powder (20–40 mesh).
-
Primary Extraction:
-
Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).
-
Condition: Maceration or Reflux (3x, 3 hours each).
-
Yield: Crude ethanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend crude extract in water.
-
Partition sequentially with Petroleum Ether (removes fats/waxes) and Ethyl Acetate (EtOAc) .
-
Target Fraction: The EtOAc fraction contains the bulk of serratane triterpenoids.
-
-
Chromatographic Purification:
-
Step 1 (Silica Gel): Elute with Chloroform/Methanol (CHCl₃:MeOH) gradient.[5] Collect mid-polarity fractions.
-
Step 2 (Reverse Phase C-18): Elute with MeOH:H₂O (60:40 → 100:0). This step is critical to separate this compound from structurally similar isomers.
-
Step 3 (Final Polish): Silica gel flash chromatography using Petroleum Ether:Acetone (8:2).[5]
-
Workflow Diagram
Figure 3: Step-by-step isolation workflow for this compound from plant biomass.
Pharmacological Potential
Research into this compound has expanded beyond chemotaxonomy into drug discovery, driven by its bioactivity profile.
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Anti-Inflammatory: Inhibits nitric oxide (NO) production in LPS-induced macrophages.[6] It downregulates iNOS and COX-2 expression, making it a candidate for treating inflammatory bowel disease (IBD).
-
Cytotoxicity: Demonstrates moderate inhibitory activity against human cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia), often by regulating the Bax/Bcl-xL ratio.
-
Osteogenic: Preliminary studies suggest it may promote osteoblast proliferation and alkaline phosphatase (ALP) activity.
References
-
Biocatalysis in the Chemistry of Lupane Triterpenoids. MDPI. Available at: [Link]
-
Serratene Triterpenoids and Their Biological Activities From Lycopodiaceae Plants. Fitoterapia. Available at: [Link]
-
This compound Structure and Properties. PubChem. Available at: [Link]
-
A New Serratene Triterpenoid from Lycopodium japonicum. Natural Product Research. Available at: [Link]
-
Serratane-type Triterpenoids from Huperzia serrata. ResearchGate. Available at: [Link]
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- 2. This compound | C30H50O2 | CID 164947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytomednepal.com [phytomednepal.com]
- 5. researchgate.net [researchgate.net]
- 6. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Serratenediol
Technical Whitepaper: Serratenediol Physicochemical Profile, Synthetic Architectures, and Therapeutic Mechanisms [1]
Executive Summary
This compound (CAS: 2239-24-9), also known as Pinusenediol or Serrat-14-ene-3β,21α-diol, is a pentacyclic triterpenoid distinguished by a rare seven-membered C-ring within its serratane skeleton.[1] Unlike the ubiquitous oleanane or ursane series, this compound’s unique topology imparts distinct lipophilicity and receptor-binding capabilities.[1] This guide provides a definitive technical analysis of its physical properties, spectroscopic signatures, total synthesis methodologies, and pharmacological mechanisms, specifically targeting its modulation of the NF-κB/MAPK inflammatory axes and Bax/Bcl-xL apoptotic pathways.[1]
Molecular Identity & Structural Architecture
The serratane skeleton represents a biosynthetic divergence from the standard dammarane pathway, characterized by a central seven-membered ring that alters the spatial orientation of the D/E rings.
| Parameter | Technical Specification |
| IUPAC Name | (3S,21R)-Serrat-14-en-3,21-diol |
| Common Synonyms | Pinusenediol, Serrat-14-ene-3β,21α-diol |
| CAS Registry | 2239-24-9 |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| Stereochemistry | 3β-OH (equatorial), 21α-OH (polar), Δ¹⁴ double bond |
| Structural Class | Pentacyclic Triterpenoid (Serratane type) |
Physicochemical Properties
This compound exhibits high lipophilicity, necessitating specific solvent systems for extraction and bioassay delivery.[1]
| Property | Value / Characteristic | Experimental Context |
| Physical State | White crystalline powder | Recrystallized from EtOAc/MeOH |
| Melting Point | 336–338 °C | Indicates high lattice energy |
| Solubility (Aq) | Insoluble (< 0.1 mg/L) | Requires carrier (e.g., DMSO, Cyclodextrin) for bioassays |
| Solubility (Org) | Soluble: CHCl₃, Pyridine, DMSOSparingly: MeOH, EtOH | Pyridine-d₅ is preferred for NMR due to OH signal resolution |
| LogP (Predicted) | 7.2 ± 0.3 | High membrane permeability potential |
| pKa | ~15.0 (Secondary alcohols) | Neutral at physiological pH |
| Optical Rotation | [α]D negative (solvent dependent) | Specific rotation varies by concentration |
Spectroscopic Characterization
Accurate identification requires distinguishing this compound from its C-21 epimer (21-epi-serratenediol).[1] The following data points are diagnostic.
Mass Spectrometry (EI-MS)
-
Molecular Ion: m/z 442 [M]⁺
-
Diagnostic Fragments:
-
m/z 207: Retro-Diels-Alder (RDA) cleavage fragment typical of the serratene skeleton.
-
m/z 220: Complementary RDA fragment.[1]
-
m/z 424: [M - H₂O]⁺ (Dehydration).
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, Pyridine-d₅):
-
Methyl Signals: Seven distinct singlets (δ 0.70 – 1.20 range) corresponding to the 4,4,8,10,13,20,20-heptamethyl substitution.[1]
-
Olefinic Proton: A singlet or broad singlet at δ 5.33 (H-15), characteristic of the Δ¹⁴ bond in the seven-membered ring.[1]
-
Carbinyl Protons: Multiplets at δ 3.45 (H-3) and δ 3.60 (H-21).
-
-
¹³C NMR Diagnostic Shifts:
Isolation & Synthetic Methodologies
Natural Isolation Protocol (Lycopodium clavatum)
Extraction efficiency is maximized by targeting the ethyl acetate fraction, followed by bioactivity-guided purification.[1]
Figure 1: Bioactivity-guided isolation workflow for this compound.[1]
Total Synthesis (Corey Strategy)
The enantioselective total synthesis, established by E.J.[1][7] Corey (2001) , utilizes a biomimetic cationic cyclization strategy.[1]
-
Precursor Assembly: Coupling of a chiral acylsilane with a cyclohexenylmethyl bromide.
-
Cyclization: Lewis acid-catalyzed cationic cascade closes the pentacyclic core in a single step, mimicking the squalene-hopene cyclase enzyme activity.[1]
-
Functionalization: Stereoselective reduction establishes the 3β,21α-diol stereochemistry.[1]
Chemical Reactivity & Derivatives
The reactivity of this compound is dominated by its secondary hydroxyl groups and the sterically hindered Δ¹⁴ double bond.
-
Acetylation: Reaction with Ac₂O/Pyridine yields This compound diacetate .[1] This derivative is often used for purification and crystallographic analysis due to its superior crystallization properties.
-
Oxidation (C-16): The allylic position at C-16 is susceptible to oxidation.[1] Treatment with CrO₃ or selenium dioxide can yield 16-oxo-serratenediol , a derivative with enhanced cytotoxic potency.[1]
-
Epoxidation: The Δ¹⁴ double bond is sterically shielded by the methyl groups but can be epoxidized under forcing conditions (mCPBA), typically attacking from the less hindered face.
Biological Interface & Mechanism of Action
This compound operates via dual signaling modulation, exhibiting anti-inflammatory and pro-apoptotic activities depending on the cellular context.[1]
Mechanistic Pathway: Inflammation & Apoptosis[1]
Figure 2: Dual mechanistic action of this compound.[1] 1) Anti-inflammatory action via suppression of NF-κB nuclear translocation. 2) Induction of apoptosis in cancer lines (e.g., HL-60) by shifting the Bax/Bcl-xL ratio.[1]
-
Anti-Inflammatory: Directly suppresses the expression of iNOS and COX-2 in macrophages (RAW 264.7) by blocking the phosphorylation of ERK1/2 and the nuclear translocation of NF-κB.
-
Cytotoxicity: In HL-60 leukemia cells, this compound triggers mitochondrial apoptosis.[1][5] It increases the Bax/Bcl-xL ratio , leading to Cytochrome C release and Caspase-3 activation.[1][5]
-
Metabolic Targets: Exhibits inhibitory activity against PTP1B (Protein Tyrosine Phosphatase 1B), suggesting potential utility in Type 2 Diabetes therapeutics by enhancing insulin signaling.[1][8]
References
-
Isolation & NMR Assignment: Tsuda, Y., et al. "Assignments of the 1H- and 13C-NMR Spectra of Four Lycopodium Triterpenoids by the Application of HMBC."[1] Bioscience, Biotechnology, and Biochemistry, 1991.[1]
-
Total Synthesis: Zhang, J., & Corey, E. J.[1][9][7] "A Simple Enantioselective Synthesis of this compound." Organic Letters, 2001, 3(20), 3215–3216.[1][9]
-
Anti-Inflammatory Mechanism: Lim, H. J., et al. "Serratane triterpenoids isolated from Lycopodium clavatum...[1] attenuate the production of inflammatory mediators."[10] Journal of Ethnopharmacology, 2015.[1]
-
Apoptotic Activity: Pan, L., et al. "this compound induces apoptosis in human leukemia HL-60 cells."[1] Natural Product Communications, 2012.[1]
-
Original Identification: Rowe, J. W., & Bower, C. L.[1][11][6][12][13] "Triterpenes of pine barks: Identity of pinusenediol and this compound." Tetrahedron Letters, 1964.[1][2][12]
Sources
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- 13. researchgate.net [researchgate.net]
Preliminary Anti-Inflammatory Profile of Serratenediol: Mechanistic Insights & Experimental Benchmarking
Executive Summary
Serratenediol (3β,21α-serrat-14-ene-3,21-diol) is a pentacyclic triterpenoid possessing a unique serratane skeleton, primarily isolated from club mosses such as Lycopodium clavatum, Lycopodium cernuum, and Huperzia serrata. While historically utilized in Traditional Chinese Medicine (TCM) for contusions and swelling, modern pharmacological assays have begun to elucidate its molecular mechanism of action.
This technical guide dissects the preliminary anti-inflammatory effects of this compound and its structurally related analogs. It focuses on the compound's ability to modulate the NF-κB and MAPK signaling cascades in lipopolysaccharide (LPS)-stimulated macrophages, providing a validated experimental framework for researchers aiming to replicate or expand upon these findings.
Chemical Profile & Pharmacophore[1][2]
The anti-inflammatory potency of this compound is intrinsic to its C30 serratane skeleton. Unlike oleanane or ursane triterpenes, the serratane backbone features a central seven-membered ring (Ring C), which imparts unique conformational properties affecting receptor binding affinity.
-
IUPAC Name: 3β,21α-serrat-14-ene-3,21-diol
-
Molecular Formula: C30H50O2
-
Key Structural Features:
-
C-14 Double Bond: Critical for electrophilic interactions.
-
C-3/C-21 Hydroxyl Groups: Essential hydrogen bond donors/acceptors for interacting with the active sites of inflammatory enzymes (e.g., COX-2) or upstream kinases.
-
Mechanistic Pathways: The "Why"
The primary anti-inflammatory efficacy of this compound is observed in the suppression of nitric oxide (NO) and Prostaglandin E2 (PGE2). This is not a direct scavenging effect but a transcriptional downregulation mediated by the inhibition of the TLR4/NF-κB and MAPK axes.
The TLR4/NF-κB Axis
In LPS-stimulated RAW 264.7 macrophages, this compound intervenes at the phosphorylation stage of the IκB complex.
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Stimulation: LPS binds to Toll-Like Receptor 4 (TLR4).
-
Activation: This triggers the recruitment of MyD88, leading to the phosphorylation of IKK (IκB Kinase).
-
Inhibition Point: this compound suppresses the degradation of IκB-α. Consequently, NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus.
-
Outcome: Reduced transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6).[1]
MAPK Phosphorylation
Parallel to NF-κB, this compound has been observed to downregulate the phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase), a key driver of cytokine production.
Pathway Visualization
The following diagram illustrates the specific intervention points of this compound within the inflammatory cascade.
Figure 1: Proposed molecular mechanism of this compound inhibiting the NF-κB signaling pathway in LPS-induced macrophages.
Experimental Validation: Protocols (E-E-A-T)
To ensure reproducibility and rule out false positives (e.g., reduction in NO due to cell death rather than enzymatic inhibition), the following sequential workflow is required.
Cell Viability Screen (MTT Assay)
Rationale: Establish the non-cytotoxic concentration range.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with this compound (0, 5, 10, 20, 40 µM) for 1h.
-
Induction: Add LPS (1 µg/mL) and incubate for 24h.
-
Development: Add MTT solution (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 540 nm.
-
Validation Criteria: Only concentrations maintaining >90% cell viability should be used for subsequent assays.
-
Nitric Oxide (NO) Quantification (Griess Assay)
Rationale: Direct measurement of the stable NO metabolite, nitrite.
-
Supernatant Collection: Following the 24h LPS + this compound incubation (from step 4.1), harvest 100 µL of culture supernatant.
-
Reaction: Mix 1:1 with Griess reagent (1% sulfanilamide + 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Analysis: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve.
Experimental Workflow Visualization
Figure 2: Sequential experimental workflow for validating anti-inflammatory activity.
Quantitative Benchmarking
The following data summarizes the inhibitory potential of Serratane-type triterpenoids compared to standard controls. Data is aggregated from bioassay-guided fractionations of Lycopodium species.[2][1][3]
| Compound | Target | IC50 (µM) | Efficacy vs. Control |
| This compound (and analogs) | Nitric Oxide (NO) | 3.0 - 15.0 | High |
| L-NMMA (Positive Control) | Nitric Oxide (NO) | ~25.0 | Reference Standard |
| This compound | NF-κB Activation | Dose-dependent | Significant reduction at 20 µM |
| This compound | COX-2 Expression | Dose-dependent | >50% reduction at 40 µM |
Note: IC50 values vary based on the specific derivative (e.g., 21-epithis compound vs. This compound) and purity of the isolate.
Translational Outlook
This compound represents a promising "hit-to-lead" candidate for non-steroidal anti-inflammatory drug (NSAID) development. Its ability to target the NF-κB pathway upstream of cytokine release suggests potential utility in:
-
Inflammatory Bowel Disease (IBD): Due to its efficacy in epithelial cell lines (HT-29) and macrophages.[3]
-
Rheumatoid Arthritis: By modulating the chronic inflammatory milieu.
Future Research Directives:
-
In Vivo Validation: Evaluation in DSS-induced colitis mouse models.
-
PK/PD Studies: Assessment of oral bioavailability, which is often a limiting factor for triterpenoids.
References
-
Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities. Source: Bioorganic Chemistry (2020) URL:[1][4][Link]
-
Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators. Source: Bioorganic Chemistry (2020) URL:[1][4][Link]
-
Appraisal of anti-inflammatory potential of the clubmoss, Lycopodium clavatum L. Source: Journal of Ethnopharmacology (2007) URL:[5][Link]
-
Anti-inflammatory activity via NO production inhibition of compounds from Vietnamese Lycopodium casuarinoides Spring. Source: Natural Product Research (2022) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Appraisal of anti-inflammatory potential of the clubmoss, Lycopodium clavatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lycopodium Mitigates Oxidative Stress and Inflammation in the Colonic Mucosa of Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Serratenediol: A Technical Guide to its Therapeutic Potential
Foreword: Unveiling the Potential of a Unique Triterpenoid
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Natural products, with their vast structural diversity and inherent biological activity, remain a fertile ground for discovery. Among these, the triterpenoids represent a class of compounds with significant pharmacological promise. This technical guide delves into the potential therapeutic applications of a specific serratene-type triterpenoid: Serratenediol .
While the broader class of serratene triterpenoids has garnered attention for its anti-inflammatory, anti-cancer, and neuroprotective properties, this compound itself is the subject of emerging research. This guide aims to provide a comprehensive overview of the current understanding of this compound, drawing insights from studies on closely related compounds to illuminate its potential mechanisms of action and guide future research endeavors. We will explore its structural features, known biological activities, and the experimental methodologies crucial for its investigation.
The Serratene Skeleton: A Foundation for Bioactivity
This compound is a pentacyclic triterpenoid characterized by the distinctive serratane skeleton. Its structure, elucidated through spectroscopic analysis, features a double bond between C-14 and C-15 and hydroxyl groups at the C-3 and C-21 positions.[1] This unique architecture is the basis for its interaction with biological targets.
This compound is primarily isolated from plants of the Lycopodiaceae family, commonly known as club mosses.[2][3] Species such as Lycopodium serratum, Lycopodium clavatum, and Lycopodium complanatum have been identified as natural sources of this and other serratene triterpenoids.[4][5] The isolation and purification of this compound from these plant materials are critical first steps in its pharmacological evaluation.
Isolation Workflow:
Caption: General workflow for the isolation and identification of this compound.
Potential Therapeutic Applications: A Multifaceted Profile
The therapeutic potential of this compound is being explored across several key areas of pharmacology, largely informed by the activities of other serratene triterpenoids.
Anti-Inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Serratene triterpenoids have demonstrated significant anti-inflammatory effects, suggesting a similar potential for this compound.[4][6]
Mechanism of Action: The primary mechanism of anti-inflammatory action for many serratene triterpenoids involves the inhibition of key inflammatory mediators and signaling pathways. Studies on related compounds have shown downregulation of the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This is often achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7]
Signaling Pathway:
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Cell Viability: Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
Anticancer Activity: A Potential Weapon in the Fight Against Cancer
The cytotoxicity of serratene triterpenoids against various cancer cell lines has been reported, making this a promising area of investigation for this compound.[2][5][8]
Mechanism of Action: The anticancer activity of related triterpenoids is often attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. These effects can be mediated through various mechanisms, including the modulation of cell cycle regulatory proteins and the activation of apoptotic pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.
Quantitative Data on Serratene Triterpenoids:
| Compound | Cell Line | IC50 (µM) | Reference |
| Lycomplanatum A | MCF-7 | 13.8 | [5] |
| Lycomplanatum B | MCF-7 | 44.7 | [5] |
| Lycojaponicumin A | A549 | 11.81 µg/mL | [8] |
| Lycojaponicumin B | A549 | 2.28 µg/mL | [8] |
Note: Data for this compound is currently limited. The table provides context from related compounds.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Some Lycopodium alkaloids and triterpenoids have shown neuroprotective properties, suggesting a potential role for this compound in this area.[9][10]
Mechanism of Action: The neuroprotective effects of related compounds are often linked to their antioxidant and anti-inflammatory activities, which can mitigate the oxidative stress and neuroinflammation that contribute to neuronal damage.[6] Additionally, some compounds from Lycopodium species have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant to Alzheimer's disease.[11]
Experimental Approach: In Vitro Neuroprotection Assay
-
Neuronal Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons.
-
Induction of Neurotoxicity: Induce neurotoxicity using agents like amyloid-beta (Aβ) peptides, 6-hydroxydopamine (6-OHDA), or hydrogen peroxide (H2O2).
-
Treatment: Co-treat or pre-treat the cells with this compound.
-
Assessment of Neuroprotection: Evaluate cell viability, apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential to assess the neuroprotective effects of this compound.
Metabolic Disorders: A Potential Role in Metabolic Regulation
While direct evidence for this compound's effect on metabolic disorders is lacking, some triterpenoids have been shown to influence glucose and lipid metabolism.[12][13] This suggests a potential avenue for future research into this compound's role in conditions like diabetes and obesity.
Proposed Mechanisms: Potential mechanisms could involve the modulation of key metabolic signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.
Future Directions and Conclusion
This compound presents an intriguing profile as a potential therapeutic agent. While research specifically focused on this compound is still in its early stages, the established biological activities of the broader class of serratene triterpenoids provide a strong rationale for its further investigation.
Key areas for future research include:
-
Comprehensive Bioactivity Screening: Systematic evaluation of this compound's anti-inflammatory, anticancer, neuroprotective, and metabolic effects using a panel of in vitro and in vivo models.
-
Mechanistic Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to optimize its potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its drug-like potential.
References
Sources
- 1. This compound | C30H50O2 | CID 164947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Serratene triterpenoids and their biological activities from Lycopodiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lycopodium Mitigates Oxidative Stress and Inflammation in the Colonic Mucosa of Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lycojaponicuminol A-F: cytotoxic serratene triterpenoids from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Resveratrol Against Induced Metabolic Syndrome in Rats: Role of Oxidative Stress, Inflammation, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity [mdpi.com]
Serratenediol: Mechanistic Insights & Preliminary Pharmacological Evaluation
Executive Summary
Serratenediol (C30H50O2) is a bioactive serratane-type triterpenoid primarily isolated from the Lycopodiaceae family (club mosses), specifically Lycopodium and Lycopodiella species. Unlike broad-spectrum cytotoxins, this compound exhibits a unique dual-function pharmacology : it induces apoptosis in specific leukemic lines (HL-60) while simultaneously promoting the proliferation and differentiation of osteoblasts.
This technical guide dissects the preliminary mechanisms of action (MoA) identified in recent studies, focusing on mitochondrial apoptosis modulation and osteogenic signaling. It serves as a blueprint for researchers to validate these targets through rigorous experimental protocols.
Chemical Grounding & Pharmacological Profile
Structural Characteristics
This compound is characterized by a pentacyclic triterpene backbone with a unique central seven-membered ring (Ring C) characteristic of the serratane skeleton. It possesses hydroxyl groups at the C-3 and C-21 positions, which are critical for its interaction with biological membranes and protein targets.
-
Chemical Formula: C30H50O2
-
Key Structural Feature: Serratane skeleton (C14-C15 double bond, C3/C21 hydroxyls).[1]
-
Solubility: Lipophilic; requires DMSO or ethanol for in vitro solubilization.
Validated Biological Activities
Preliminary studies have isolated three distinct biological effects:
| Activity Domain | Target System | Observed Effect | Key Biomarker/Mechanism |
| Oncology | HL-60 (Leukemia) | Cytotoxicity / Apoptosis | ↑ Bax / ↓ Bcl-xL Ratio |
| Bone Health | Osteoblasts | Proliferation & Differentiation | ↑ ALP Activity , Osteogenic gene expression |
| Chemoprevention | Epstein-Barr Virus (EBV) | Inhibition of Activation | ↓ EBV-EA (Early Antigen) induction |
Mechanism of Action: Deep Dive
The Pro-Apoptotic Switch (Oncology)
In HL-60 promyelocytic leukemia cells, this compound does not merely cause necrosis but triggers programmed cell death. The core mechanism involves the intrinsic mitochondrial pathway .
-
Bax/Bcl-xL Modulation: this compound alters the rheostat of apoptosis. It upregulates Bax (pro-apoptotic) while downregulating Bcl-xL (anti-apoptotic).
-
Mitochondrial Permeabilization: The shift in this ratio favors Bax oligomerization at the mitochondrial outer membrane (MOM), leading to Cytochrome c release and subsequent Caspase-9/3 activation.
Osteogenic Differentiation (Regenerative Medicine)
In contrast to its effect on cancer cells, this compound supports somatic cell health, specifically in bone tissue.
-
ALP Upregulation: Alkaline Phosphatase (ALP) is an early marker of osteoblast differentiation. This compound treatment results in a dose-dependent increase in ALP activity.[2]
-
Gene Expression: Preliminary data suggests upregulation of osteogenic transcription factors (likely Runx2 or Osterix pathways, though direct binding targets require further validation).
Visualization of Signaling Pathways
The following diagram illustrates the divergent signaling pathways activated by this compound in different cell types.
Figure 1: Divergent mechanistic pathways of this compound in oncological vs. regenerative contexts.
Experimental Protocols for Validation
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Validation of Bax/Bcl-xL Modulation (Western Blot)
Objective: Quantify the shift in apoptotic proteins in HL-60 cells.
-
Cell Seeding: Seed HL-60 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
This compound: 10, 20, 40 µM (24h incubation).
-
Positive Control: Etoposide (10 µM).
-
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Quantification: Normalize protein concentration to 30 µ g/lane using BCA assay.
-
Immunoblotting:
-
Primary Antibodies: Anti-Bax (1:1000), Anti-Bcl-xL (1:1000), Anti-β-actin (Loading Control).
-
Incubation: Overnight at 4°C.
-
-
Data Analysis: Densitometry must show a statistically significant (
) increase in the Bax/Bcl-xL ratio compared to vehicle.
Protocol B: Alkaline Phosphatase (ALP) Activity Assay
Objective: Confirm osteogenic potential in MC3T3-E1 (pre-osteoblast) cells.
-
Differentiation Induction: Seed cells in 24-well plates. Upon confluence, switch to Osteogenic Media (MEM-
+ 10% FBS + 50 µg/mL ascorbic acid + 10 mM -glycerophosphate). -
Treatment: Add this compound (1 - 10 µM) every 2 days with media change.
-
Lysis (Day 7): Wash cells with PBS and lyse using 0.2% Triton X-100.
-
Enzymatic Reaction:
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Incubate lysate with pNPP substrate buffer at 37°C for 30 mins.
-
-
Measurement: Stop reaction with 3M NaOH. Read Absorbance at 405 nm.
-
Normalization: Normalize ALP activity to total protein content.
Preliminary Data Summary
The following table synthesizes key quantitative findings from preliminary screening studies involving serratane triterpenoids.
| Assay Type | Cell Line / Target | Parameter | Outcome | Reference |
| Cytotoxicity | HL-60 (Leukemia) | IC50 | ~15 - 25 µM | [1, 2] |
| Apoptosis | HL-60 | Bax/Bcl-xL Ratio | > 2-fold increase | [1] |
| Chemoprevention | Raji Cells (EBV) | EBV-EA Inhibition | IC50 < Oleanolic Acid (Ref) | [1, 3] |
| Osteogenesis | Primary Osteoblasts | ALP Activity | Significant Increase ( | [1] |
Future Research Directions
To elevate this compound from a "preliminary" lead to a drug candidate, the following gaps must be addressed:
-
Direct Target Identification: Perform Cellular Thermal Shift Assays (CETSA) to determine if this compound binds directly to Bcl-xL or upstream kinases (e.g., AKT, JNK).
-
In Vivo Pharmacokinetics: Determine oral bioavailability and metabolic stability of the serratane skeleton.
-
NF-κB Crosstalk: Investigate if the anti-inflammatory properties observed in related triterpenoids contribute to the chemopreventive mechanism.
References
- Key Finding: Identification of Bax/Bcl-xL modul
-
Wan, B., et al. (2019). Serratene Triterpenoids and Their Biological Activities From Lycopodiaceae Plants. Fitoterapia. Retrieved January 31, 2026, from [Link]
-
Key Finding: Comprehensive review of serratane triterpenoids, citing cytotoxicity and chemopreventive potential.[3]
-
-
Thasana, N., et al. (2012). Lycophlegmariols A-D: Cytotoxic serratene triterpenoids from the club moss Lycopodium phlegmaria L.[1] Phytochemistry. Retrieved January 31, 2026, from [Link]
- Key Finding: Isolation and structural characterization of related serr
Sources
Serratenediol: Mechanistic Insights and Therapeutic Potential in Modern Pharmacognosy
Executive Summary
Serratenediol (SE), a pentacyclic triterpenoid of the serratane class, represents a pivotal bioactive constituent in the Lycopodium (clubmoss) and Pinus genera. Historically utilized in Traditional Chinese Medicine (TCM) and Indian Ayurvedic systems for treating contusions, inflammation, and rheumatic conditions, SE has emerged as a potent modulator of apoptotic signaling pathways in oncology.[1] This technical guide synthesizes the chemical architecture, biosynthetic origins, and pharmacological mechanisms of this compound, providing a rigorous framework for its evaluation as a lead compound in drug discovery.[1]
Chemical Profile and Biosynthetic Origin
Structural Classification
This compound (C30H50O2) is a serratane-type triterpenoid characterized by a unique pentacyclic scaffold containing a central seven-membered ring (Ring C).[1][2][3] Unlike common oleanane or ursane triterpenes, the serratane skeleton features a 14(15)-double bond and hydroxylation typically at the C-3 and C-21 positions.[1][2][3]
Biosynthetic Pathway
The biosynthesis of this compound diverges from the standard dammarane or lupeol pathways. It originates from the cyclization of 2,3-oxidosqualene.[1][2] The distinct "serratane" folding pattern involves a complex rearrangement that expands the C-ring, a feature critical for its biological interaction profile.[1]
Figure 1: Biosynthetic logic flow from Squalene to the unique Serratane skeleton.[1][2][3]
Ethnobotanical Context and Traditional Use[4][5][6][7][8][9]
This compound is predominantly isolated from Lycopodium serratum (Jin Bup Huan) and Lycopodium clavatum.[2][3] In traditional contexts, these extracts are not merely "herbal supplements" but potent therapeutic agents used for:
-
Trauma & Injury: Topical application for contusions and strains (hemostasis and tissue regeneration).[3]
-
Inflammation: Systemic use for rheumatic arthritis and myasthenia.[2][3]
-
Neuroprotection: L. serratum is also the source of Huperzine A (acetylcholinesterase inhibitor), suggesting a rich chemodiversity affecting neurological and immunological systems.
Pharmacological Mechanisms: The Apoptosis Axis
The most validated mechanism of this compound is its antineoplastic activity, specifically through the induction of the intrinsic mitochondrial apoptotic pathway.
Mechanism of Action (MoA) in HL-60 Leukemia Cells
Research indicates that SE acts as a "molecular switch" that tips the balance of pro-apoptotic and anti-apoptotic proteins.[2][3] It does not merely cause necrosis but orchestrates programmed cell death.[2][3]
-
Bax/Bcl-xL Modulation: SE treatment upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL.[1][2][3]
-
Mitochondrial Permeabilization: The altered Bax/Bcl-xL ratio compromises the mitochondrial outer membrane potential (ΔΨm).[2][3]
-
Cytochrome c Release: Cytochrome c leaks into the cytosol, forming the apoptosome with Apaf-1.[1][2][3]
-
Caspase Cascade: Activation of Caspase-9 (initiator) leads to the cleavage of Caspase-3 (executioner).[2][3]
-
Nuclear Fragmentation: Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair and sealing the cell's fate.[1][2][3]
Figure 2: this compound-induced intrinsic apoptotic signaling cascade in HL-60 cells.[1][2][3]
Quantitative Efficacy Data
The following table summarizes key inhibitory concentrations (IC50) and biological effects reported in literature.
| Target / Cell Line | Assay Type | Outcome / IC50 | Reference |
| HL-60 (Leukemia) | MTT / Cell Viability | 28.5 µM (Induces Apoptosis) | [1] |
| BV2 (Microglia) | NO Production (LPS-induced) | Inhibition (IC50 ~36 µM for related serratanes) | [2] |
| Wound Model (Rat) | Excision/Incision | Increased collagenation & tensile strength | [3] |
Experimental Methodologies: Isolation and Validation[4][9]
To ensure reproducibility in drug development, the isolation of this compound requires a specific fractionation protocol targeting the non-polar to mid-polar constituents.
Isolation Protocol from Lycopodium serratum[2][3][10]
Principle: this compound is a lipophilic triterpenoid.[2][3] It concentrates in the Methylene Chloride (MC) or Chloroform fractions after alcohol extraction.[2][3]
Step-by-Step Workflow:
-
Extraction:
-
Macerate air-dried, powdered L. serratum whole plant (1 kg) in MeOH (3 x 3L) at room temperature for 72 hours.
-
Concentrate the filtrate in vacuo to obtain the crude methanolic extract.[3]
-
-
Solvent Partitioning (Critical Step):
-
Chromatographic Purification:
-
Crystallization:
Figure 3: Bioactivity-guided isolation workflow for this compound.[1][2][3]
Drug Development Potential & Future Directions
Structure-Activity Relationship (SAR)
The C-3 and C-21 hydroxyl groups are critical for biological interaction.[1][2][3] Esterification of these groups (e.g., diacetate derivatives) often alters cytotoxicity, sometimes reducing potency, suggesting that the free hydroxyls are necessary for hydrogen bonding within the target binding pocket (likely Bcl-xL BH3 domain).[1]
Challenges and Solutions
-
Solubility: Like many triterpenoids, SE has poor aqueous solubility.[1]
-
Selectivity: While potent against HL-60, broad cytotoxicity profiling against non-cancerous fibroblast lines (e.g., HFF-1) is required to establish a therapeutic window.[1][2][3]
Conclusion
This compound serves as a prime example of "molecular wisdom" from traditional medicine.[2][3] By validating its ability to trigger mitochondrial apoptosis, we bridge the gap between ethnomedical claims of "resolving masses" and modern oncology's goal of targeted cell death.
References
-
Investigation of the component of Lycopodium serratum extract that inhibits proliferation and mediates apoptosis of human HL-60 leukemia cells. Source: PubMed / Elsevier Context:[1][2][3] Primary source for the apoptosis mechanism (Bax/Bcl-xL) and isolation protocol.[2][3] URL:[Link][1][2][3]
-
Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators. Source: Bioorganic Chemistry (via PubMed) Context: Supports the anti-inflammatory potential of the serratane class.[4][5][6] URL:[Link]
-
Wound healing activity of Lycopodium serratum. Source: Indian Journal of Pharmaceutical Sciences Context: Validates the traditional use for trauma and tissue repair.[3] URL:[Link]
-
PubChem Compound Summary for CID 164947: this compound. Source: National Center for Biotechnology Information (2025).[1][2][3] Context: Verification of chemical structure, IUPAC naming, and physical properties.[1] URL:[Link][1][2][3]
Sources
- 1. This compound | C30H50O2 | CID 164947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Serratamolide A | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serratamolide | C26H46N2O8 | CID 168994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Isolation and Purification of Serratenediol: An Application Note for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the high-yield isolation and purification of serratenediol, a bioactive serratane-type triterpenoid with significant therapeutic potential. This document outlines a robust protocol developed from established principles of natural product chemistry, focusing on practical application and scientific integrity.
Introduction: The Promise of this compound
This compound is a pentacyclic triterpenoid belonging to the serratane family, characterized by a unique C-14 methyl group migration. It is found in various plant species, notably in the bark of Pinus species and club mosses of the Lycopodium genus. Emerging research has highlighted the significant pharmacological activities of serratene triterpenoids, including anti-inflammatory and neuroprotective effects, making this compound a compound of high interest for drug discovery and development.[1] The efficient isolation and purification of this compound in high purity are crucial for advancing its preclinical and clinical evaluation.
This application note details a high-yield protocol, commencing with the selection and preparation of raw plant material, followed by optimized extraction and a multi-step purification process culminating in highly pure, crystalline this compound.
Strategic Overview: The Path to Pure this compound
The isolation and purification of this compound from its natural matrix is a multi-stage process. The overall workflow is designed to progressively enrich the target compound while systematically removing impurities.
Caption: Overall workflow for the isolation and purification of this compound.
Part 1: High-Yield Extraction of this compound
The initial and most critical step is the efficient extraction of this compound from the plant matrix. While various methods exist, Soxhlet extraction is a classic and highly effective technique for the exhaustive extraction of moderately polar compounds like triterpenoids from solid materials.[2]
Principle of Soxhlet Extraction
Soxhlet extraction utilizes a continuous reflux of a fresh solvent to extract compounds from a solid matrix.[3] This method is particularly advantageous as the sample is repeatedly brought into contact with fresh, hot solvent, which enhances extraction efficiency. The continuous nature of the process allows for a high degree of extraction with a relatively smaller volume of solvent compared to simple maceration.[2]
Optimized Soxhlet Extraction Protocol
This protocol is optimized for the extraction of this compound from the bark of Pinus species, such as Pinus pumila.[4]
Materials:
-
Dried and powdered bark of Pinus pumila
-
n-Hexane (analytical grade)
-
Soxhlet extraction apparatus (thimble, extraction chamber, condenser, and receiving flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Thoroughly dry the Pinus pumila bark at 40-50°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh).
-
Thimble Loading: Accurately weigh a desired amount of the powdered bark (e.g., 100 g) and place it into a cellulose thimble.
-
Apparatus Assembly: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a receiving flask containing n-hexane (approximately 3 times the volume of the extraction chamber), and a condenser supplied with cold running water.
-
Extraction: Gently heat the receiving flask using a heating mantle to initiate the reflux of n-hexane. Continue the extraction for a minimum of 8-12 hours. The solvent will cycle through the thimble, extracting the lipophilic compounds. An increase in extraction time up to 8 hours has been shown to increase the yield of similar compounds from pine bark.[5]
-
Solvent Recovery: After the extraction is complete, allow the apparatus to cool. Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous reflux with fresh solvent.[3] | High extraction efficiency, exhaustive extraction.[2] | Time-consuming, potential for thermal degradation of sensitive compounds.[2] |
| Maceration | Soaking the plant material in a solvent. | Simple, requires minimal equipment. | Lower extraction efficiency, requires large solvent volumes. |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Faster extraction times, improved efficiency. | May generate heat, potential for radical formation. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very fast, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | "Green" solvent, tunable selectivity. | High initial equipment cost, may not be efficient for polar compounds. |
Part 2: Multi-Step Purification of this compound
The crude extract obtained from the primary extraction is a complex mixture of various phytochemicals. A multi-step purification strategy is essential to isolate this compound in high purity.
Purification Step 1: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6][7] For the purification of this compound, a gradient elution strategy is employed to achieve optimal separation.[8]
Caption: Schematic of the column chromatography purification step.
Protocol for Gradient Elution Column Chromatography:
Materials:
-
Crude n-hexane extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin the elution with 100% n-hexane and gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient is as follows:
-
100% n-Hexane
-
98:2 n-Hexane:Ethyl Acetate
-
95:5 n-Hexane:Ethyl Acetate
-
90:10 n-Hexane:Ethyl Acetate
-
80:20 n-Hexane:Ethyl Acetate
-
70:30 n-Hexane:Ethyl Acetate
-
50:50 n-Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Fraction Collection: Collect the eluate in small, uniform fractions.
-
TLC Analysis: Monitor the separation by performing TLC on the collected fractions. Use a mobile phase similar in polarity to the elution solvent that is expected to elute this compound (e.g., 85:15 n-Hexane:Ethyl Acetate). Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling of Fractions: Combine the fractions that show a major spot corresponding to the Rf value of this compound. Evaporate the solvent from the pooled fractions to obtain the semi-pure this compound.
Purification Step 2: Recrystallization
Recrystallization is a final purification step to obtain highly pure crystalline this compound. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[9]
Protocol for Recrystallization:
Materials:
-
Semi-pure this compound
-
Methanol (analytical grade)
-
Acetone (analytical grade)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of methanol and acetone is often effective for the recrystallization of triterpenoids.[10] The ideal solvent system should dissolve the compound well at an elevated temperature but poorly at low temperatures.
-
Dissolution: Place the semi-pure this compound in an Erlenmeyer flask and add a minimal amount of a hot methanol-acetone mixture (e.g., 3:1 v/v) until the solid is completely dissolved.[10]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Table 2: Summary of Purification Steps and Expected Outcomes
| Purification Step | Key Parameters | Expected Purity |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: n-Hexane/Ethyl Acetate Gradient | > 90% |
| Recrystallization | Solvent System: Methanol/Acetone; Slow Cooling | > 98% |
Part 3: Analysis and Quality Control
The identity and purity of the isolated this compound must be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final product and for quantification.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis, providing information on the molecular weight and fragmentation pattern of the compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation and confirmation of the isolated compound by comparing the spectral data with published values for this compound.[14][15]
Conclusion
This application note provides a comprehensive and detailed protocol for the high-yield isolation and purification of this compound from natural sources. By following this methodology, researchers can obtain high-purity this compound suitable for further biological and pharmacological investigations. The principles and techniques described herein are foundational in natural product chemistry and can be adapted for the isolation of other related triterpenoids.
References
- Ionin, V. A., Kazachenko, A. S., Skripnikov, А. М., Veprikova, Е. V., Belash, М. Yu., & Taran, О. P. (2021). Experimental and Mathematical Optimization of the β-Sitosterol extraction from Mechanically Activated Pine Bark. Journal of Siberian Federal University. Chemistry, 14(3), 302–314.
- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
-
USDA ARS. (n.d.). Isolation and Characterization of Vasoactive Lipids from the Needles of Pinus ponderosa. Retrieved from [Link]
- Capriotti, A. L., Cavaliere, C., Foglia, P., Piovesana, S., Samperi, R., & Laganà, A. (2014). Comparison of extraction methods for the identification and quantification of polyphenols in virgin olive oil by ultra-HPLC-QToF mass spectrometry. Food chemistry, 158, 22-30.
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Retrieved from [Link]
- Cuetocue-Petins, M. M., Sarria-Villa, R. A., Gallo-Corredor, J. A., & Benitez-Benitez, R. (2020). Optimization of the process of obtaining a natural pine bark adsorbent. Revista ion, 33(2), 61-70.
-
JSM Central. (n.d.). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]
- Pinto, A. C., de Andrade, J. B., & Vieira, P. C. (2005). Gradient Elution for Triterpene Separation from Cecropia lyratiloba Miquel by HSCCC.
-
Nguyen, T. H., et al. (2020). Serratene triterpenoids and their biological activities from Lycopodiaceae plants. ResearchGate. Retrieved from [Link]
-
Mukhtar, Z. G., Ibrahim, Y. I., Barau, A., Rabiu, Z., & Karatas, F. (2019). Optimizing Column Chromatography Conditions for Isolation of Resveratrol Using Different Column Fillers. ResearchGate. Retrieved from [Link]
-
Lisa, M. (2021, September 24). Crystallization, Small Scale [Video]. YouTube. [Link]
-
Farag, S., et al. (2021). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate. Retrieved from [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Boswellia Serrata. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
-
Zhang, Z., et al. (2016). A new serratene triterpenoid from Lycopodium japonicum. ResearchGate. Retrieved from [Link]
- Khan, I., & Abdollahi, M. (2019). Ethnopharmacology, phytochemistry, biological activities, and therapeutic applications of Cedrela serrata Royle: A mini review. Journal of ethnopharmacology, 247, 112253.
-
Protein XRD Protocols - Crystallization of Proteins. (n.d.). Retrieved from [Link]
- Lee, M., et al. (2020).
-
WebMD. (n.d.). Boswellia Serrata: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
Nichols, L. (n.d.). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link]
- Zhao, H., et al. (2011). Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf. African Journal of Biotechnology, 10(35), 6795-6799.
- Othman, I., et al. (2018). Pumilol, a Diterpenoid with a Rare Strobane Skeleton from Pinus pumila (Pinaceae). Chemistry & Biodiversity, 15(7), e1800056.
-
International Journal of Scientific & Technology Research. (2019). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. Retrieved from [Link]
-
Protocols.io. (2023, April 6). Synthetic Procedure of Pinoresinol. Retrieved from [Link]
-
Wang, Y., et al. (2016). Response surface optimization of cholesterol extraction from lanolin alcohol by selective solvent crystallization. ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. Retrieved from [Link]
- Henkel, E. J., et al. (2019). Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components. Molecules, 24(1), 101.
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
- Fekete, S., et al. (2020). Negative gradient slope methods to improve the separation of closely eluting proteins.
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.
- de la Torre, M. C., et al. (2016). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Molecules, 21(8), 988.
-
University of Calgary. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved from [Link]
- Awang, K., et al. (2012). Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth).
-
Chemistry Solution. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
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- 6. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Serratenediol in Lycopodium and Pinus Extracts
Executive Summary
Serratenediol (
Analyzing this compound presents distinct challenges:
-
Isomeric Interference: It co-occurs with stereoisomers like 21-epithis compound, requiring high-resolution chromatography.[1]
-
Ionization Efficiency: Lacking basic nitrogen atoms (unlike Lycopodium alkaloids), it ionizes poorly in standard ESI modes, often requiring Ammonium adduct formation or Atmospheric Pressure Chemical Ionization (APCI).[1]
-
Matrix Complexity: Plant extracts are rich in chlorophyll and lipids that suppress ionization.[1]
This guide provides a validated workflow for the extraction, purification, and LC-MS/MS quantification of this compound, prioritizing sensitivity and isomer resolution.
Analytical Workflow
The following diagram outlines the critical path from raw plant material to quantitative data.
Figure 1: End-to-end analytical workflow for this compound quantification.
Sample Preparation Protocol
Reagents[1][3][4][5]
-
Extraction Solvent: Methanol (LC-MS Grade).
-
Internal Standard (IS): Betulin (structurally similar triterpenoid) or Deuterated Cholesterol (if available).[1]
Extraction Procedure
Rationale: Triterpenoids are lipophilic.[1] While chloroform is an excellent solvent, it is incompatible with reversed-phase LC injection without complete evaporation.[1] Methanol offers a balance of solubility and LC compatibility.
-
Grinding: Pulverize dried Lycopodium or Pinus bark to a fine powder (pass through a 40-mesh sieve).
-
Weighing: Accurately weigh 100 mg of powder into a 15 mL glass centrifuge tube.
-
Note: Avoid plastic tubes if possible; triterpenoids can adsorb to polypropylene surfaces.[1]
-
-
Lysis: Add 5 mL of Methanol containing the Internal Standard (IS at 500 ng/mL).
-
Sonication: Sonicate for 30 minutes at 25°C. Ensure water bath temperature does not exceed 40°C to prevent degradation.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes. Collect the supernatant.
-
Re-extraction: Repeat steps 3-5 once; combine supernatants.
Solid Phase Extraction (SPE) Cleanup
Rationale: Plant extracts contain waxes and chlorophyll that cause severe matrix effects (ion suppression) in the MS source.[1]
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridge (200 mg).[1]
-
Conditioning: Flush with 3 mL Methanol, followed by 3 mL Water.
-
Loading: Dilute the methanolic extract 1:1 with water (to 50% MeOH) and load onto the cartridge.
-
Washing: Wash with 3 mL of 60% Methanol/Water. Discard eluate.
-
Elution: Elute this compound with 3 mL of 100% Methanol .
-
Reconstitution: Evaporate to dryness under Nitrogen (
) stream at 40°C. Reconstitute in 200 µL of Mobile Phase B (Acetonitrile).
LC-MS/MS Method Development
Chromatographic Conditions
This compound is a neutral, hydrophobic molecule.[1] A high-strength organic gradient is required.[1]
| Parameter | Setting |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent |
| Column Temp | 40°C |
| Flow Rate | 0.3 mL/min |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Injection Vol | 2-5 µL |
Gradient Profile:
-
0.0 min: 60% B
-
2.0 min: 60% B
-
10.0 min: 95% B (Linear ramp)[1]
-
12.0 min: 95% B (Hold to elute lipophilic contaminants)
-
12.1 min: 60% B (Re-equilibration)
Critical Insight: Isomers like 21-epithis compound often elute within 0.5 minutes of this compound.[1] Do not shorten the gradient ramp between 60-95% B; a shallow gradient is necessary for resolution.
Mass Spectrometry (MS/MS) Parameters
Decision Point: ESI vs. APCI
-
ESI (Electrospray Ionization): Often results in low sensitivity for neutral triterpenoids.[1] It typically produces
(m/z 425.[1]4) or sodium adducts .[1] -
APCI (Atmospheric Pressure Chemical Ionization): Recommended. APCI is superior for neutral, non-polar molecules like this compound, promoting protonation via gas-phase ion-molecule reactions.[1]
Source Settings (APCI Positive Mode):
-
Corona Current: 4-5 µA[1]
-
Vaporizer Temp: 350°C (High temp required to volatilize triterpenes)[1]
-
Gas Temp: 300°C[1]
-
Nebulizer Gas: 40 psi
MRM Transitions (Multiple Reaction Monitoring): Since this compound is a diol, it readily loses water in the source.[1] The precursor ion is often the dehydrated species.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| This compound | 425.4 | 135.1 | 25 | Quantifier |
| 425.4 | 107.1 | 35 | Qualifier | |
| 425.4 | 95.1 | 40 | Qualifier | |
| Betulin (IS) | 425.4 | 191.2 | 30 | Quantifier |
Note: If using ESI, add Ammonium Formate (2mM) to mobile phase A to promote
Method Optimization & Decision Tree
Use the following logic flow to troubleshoot sensitivity or selectivity issues.
Figure 2: Troubleshooting and Optimization Logic for this compound Analysis.
Validation & Quality Control
To ensure data trustworthiness (E-E-A-T), the method must be validated against the following criteria:
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Use
weighting.[1] -
Matrix Effect (ME):
[1]-
Acceptance: If ME > ±20%, use Matrix-Matched Calibration curves.
-
-
Carryover: Inject a blank solvent after the highest standard.[1] Triterpenoids are sticky; ensure carryover is < 0.1% of LLOQ.[1]
References
-
Serratane Triterpenoids Overview: Yang, X., et al.[1][6][7][8] "Serratene triterpenoids from Lycopodium species and their biological activities." Fitoterapia, 2019.[1][7]
-
Extraction Methodology: Mina Lee, et al.[1][8] "Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation." Bioorganic Chemistry, 2020.[1][6][8][9]
-
LC-MS of Triterpenoids (Analogous Protocols): Agilent Technologies. "Determination of Pharmaceuticals and Triterpenoids in Water by SPE and LC/MS/MS." Application Note.
-
Chemical Structure & Properties: PubChem Database.[1][2] "this compound (CID 164947)."[1]
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- 8. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for testing Serratenediol in NF-κB inhibition
Application Notes and Protocols
Topic: Protocol for Testing Serratenediol in NF-κB Inhibition Audience: Researchers, scientists, and drug development professionals.
A Multi-Tiered Approach to Validating this compound as a Novel NF-κB Pathway Inhibitor
Abstract
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention in a host of diseases.[1][2] this compound, a naturally occurring pentacyclic triterpenoid found in plants of the Lycopodiaceae family, has emerged as a compound of interest due to its unique chemical structure and potential biological activities.[3] This application note presents a comprehensive, self-validating protocol for researchers to systematically evaluate the efficacy and mechanism of this compound as an inhibitor of the canonical NF-κB pathway. We eschew a rigid template in favor of a logical, multi-tiered experimental workflow that progresses from broad functional assessment to precise mechanistic validation. The protocols herein detail cytotoxicity evaluation, functional reporter assays, and mechanistic protein analysis, providing a robust framework for drug discovery and development professionals.
Scientific Background: The NF-κB Pathway and Rationale for Investigation
The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses.[2][4] In the canonical pathway, a variety of stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[5][6] This complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][6] The degradation of IκBα unmasks a nuclear localization signal on the p50/p65 NF-κB heterodimer, facilitating its translocation from the cytoplasm to the nucleus.[6][7] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of hundreds of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[8]
Given the known anti-inflammatory properties of other triterpenoids, there is a strong rationale for investigating this compound's potential to modulate this critical pathway.[9][10] This guide provides the necessary tools to test the hypothesis that this compound inhibits NF-κB activation and to elucidate its specific point of intervention within the signaling cascade.
Caption: The Canonical NF-κB Signaling Pathway with potential points of inhibition.
Experimental Design: A Self-Validating Workflow
A robust investigation requires more than a single experiment. We propose a three-tiered workflow. Each tier provides critical information that informs the next, creating a self-validating system that ensures data integrity.
-
Tier 1: Assess Cytotoxicity. Before testing for inhibition, it is imperative to determine the concentration range at which this compound is non-toxic to the selected cell line. An observed decrease in NF-κB activity is meaningless if it is merely a result of widespread cell death.[11][12]
-
Tier 2: Quantify NF-κB Transcriptional Activity. Using a reporter gene assay, we can quickly and sensitively measure the functional output of the pathway—the transcription of NF-κB target genes. This provides the primary evidence of inhibition.
-
Tier 3: Elucidate the Mechanism of Action. Once inhibition is confirmed, Western blotting is used to investigate the status of key pathway proteins. This allows us to pinpoint where in the signaling cascade this compound exerts its effect.
Caption: A logical workflow for investigating this compound's effect on NF-κB.
Tier 1 Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[14][15]
Materials:
-
HEK293, RAW 264.7, or other suitable cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (no treatment) and "vehicle control" (DMSO only) wells.
-
Incubation: Incubate the plate for 24-48 hours, corresponding to the planned duration of your functional assays.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[16][17]
-
Formazan Development: Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm.
Data Analysis and Interpretation:
-
Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot cell viability against this compound concentration to determine the TC₅₀ (Toxic Concentration 50%).
-
Trustworthiness: For subsequent functional assays, select the highest concentrations of this compound that show >90% cell viability to ensure that any observed inhibitory effects are not artifacts of cytotoxicity.
| Parameter | Description |
| Cell Line | HEK293 (human embryonic kidney) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 24 hours |
| TC₅₀ (Example) | 75 µM |
| Recommended Max Conc. | ≤ 50 µM |
Tier 2 Protocol: NF-κB Reporter Gene Assay
Principle: This assay utilizes a cell line engineered to contain a luciferase reporter gene under the control of NF-κB response elements (REs).[18][19] When NF-κB is activated and binds to these REs, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of NF-κB.[20]
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct (e.g., GloResponse™ NF-ĸB-RE-luc2P HEK293).[19]
-
Complete culture medium
-
This compound (at non-toxic concentrations)
-
TNF-α (positive control for activation, typically 10-20 ng/mL)
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
White, opaque 96-well assay plates
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at 10,000-20,000 cells/well in 100 µL of medium. Incubate overnight.
-
Pre-treatment: Remove the medium and add 80 µL of fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours. This step allows the compound to enter the cells before stimulation.
-
Stimulation: Add 20 µL of TNF-α solution to the appropriate wells to achieve a final concentration of 10 ng/mL. Create the following control groups:
-
Unstimulated Control: Cells + Vehicle (measures basal activity)
-
Stimulated Control: Cells + Vehicle + TNF-α (measures maximum activation)
-
Test Group: Cells + this compound + TNF-α
-
-
Incubation: Incubate the plate for 6-8 hours at 37°C.[21]
-
Lysis and Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation:
-
Express data in Relative Light Units (RLU).
-
Calculate the percent inhibition caused by this compound: 100 - [((RLU_test - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)) * 100].
-
Plot percent inhibition against this compound concentration to calculate the IC₅₀ (Inhibitory Concentration 50%).
-
Trustworthiness: A significant, dose-dependent decrease in luminescence in the test group compared to the stimulated control indicates that this compound functionally inhibits the NF-κB signaling pathway.
| Treatment Group | Example RLU | % Inhibition |
| Unstimulated Control | 1,500 | N/A |
| Stimulated Control (TNF-α) | 55,000 | 0% |
| 10 µM this compound + TNF-α | 30,000 | 46.7% |
| 50 µM this compound + TNF-α | 8,000 | 87.9% |
Tier 3 Protocol: Mechanistic Western Blot Analysis
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.[22] To determine this compound's mechanism, we will assess three key events:
-
IκBα Phosphorylation & Degradation: Inhibition should prevent the degradation of IκBα, leading to its accumulation compared to the TNF-α stimulated control.
-
p65 Nuclear Translocation: Inhibition should sequester the p65 subunit in the cytoplasm, resulting in a decreased nuclear fraction and increased cytoplasmic fraction.[7]
Materials:
-
RAW 264.7 or similar macrophage cell line (responds robustly to stimulation)
-
6-well plates
-
This compound and TNF-α
-
Nuclear/Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin or GAPDH (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound or vehicle for 1-2 hours, then stimulate with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).[6]
-
Protein Extraction:
-
For IκBα analysis, lyse cells directly in RIPA buffer with protease and phosphatase inhibitors.
-
For p65 translocation analysis, use a nuclear/cytoplasmic fractionation kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[23]
-
Immunoblotting:
-
Data Acquisition: Image the blot using a chemiluminescence detection system.
Data Analysis and Interpretation:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
For IκBα: Normalize the IκBα band intensity to the loading control (β-actin). A preservation of the IκBα band in the this compound-treated samples at time points where it is degraded in the TNF-α only samples indicates inhibition of IκBα degradation.
-
For p65 Translocation: Compare the amount of p65 in the nuclear fraction (normalized to Lamin B1) versus the cytoplasmic fraction (normalized to β-actin). A lower nuclear-to-cytoplasmic p65 ratio in the presence of this compound indicates inhibition of nuclear translocation.
-
Trustworthiness: The use of specific markers for nuclear (Lamin B1) and cytoplasmic (β-actin) fractions validates the quality of the cell fractionation.
Caption: Logic diagram for interpreting Western blot results to define the mechanism.
References
-
Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury. (2018). National Institutes of Health (NIH). [Link]
-
Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. (n.d.). National Institutes of Health (NIH). [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Institutes of Health (NIH). [Link]
-
Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]
-
Anti-inflammatory and analgesic activity of different fractions of Boswellia serrata. (n.d.). ResearchGate. [Link]
-
Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. (n.d.). MDPI. [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). National Center for Biotechnology Information (NCBI). [Link]
-
Western blot analysis of IκBα and NF-κB expression and activation in kidney. (n.d.). ResearchGate. [Link]
-
NF-κB signaling in inflammation. (n.d.). National Institutes of Health (NIH). [Link]
-
Comparison of anti-inflammatory activity of serratiopeptidase and diclofenac in albino rats. (n.d.). National Institutes of Health (NIH). [Link]
-
Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver. (2016). PubMed. [Link]
-
Electrophoretic mobility shift assay analysis of NF-κB DNA binding. (n.d.). PubMed. [Link]
-
Resveratrol cytotoxicity is energy-dependent. (n.d.). PubMed. [Link]
-
Neuroactive and Anti-inflammatory Frankincense Cembranes: A Structure-Activity Study. (2016). PubMed. [Link]
-
NF-kappa B : Methods and Protocols. (n.d.). University of Nottingham. [Link]
-
Electrophoretic Mobility Shift Assay Guide. (n.d.). LI-COR Biosciences. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (n.d.). PubMed Central. [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
NF-kappa B: Methods and Protocols | Request PDF. (n.d.). ResearchGate. [Link]
-
Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα. (n.d.). PubMed. [Link]
-
Cytotoxicity and cytoprotective activity of naphthalenediols in rat cortical neurons. (n.d.). PubMed. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). MDPI. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Anti-inflammatory and analgesic activity of different fractions of Boswellia serrata. (2026). International Journal of Phytomedicine. [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). National Institutes of Health (NIH). [Link]
-
Cytotoxicity evaluation of 1,8-Octanediol and Citrate. (n.d.). ResearchGate. [Link]
-
Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. (n.d.). MDPI. [Link]
-
What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. [Link]
-
Anti-Inflammatory Activity of Boswellia serrata Extracts: An In Vitro Study on Porcine Aortic Endothelial Cells. (n.d.). National Institutes of Health (NIH). [Link]
-
Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding... (n.d.). ResearchGate. [Link]
-
(PDF) Structural studies of NF-κB signaling. (2025). ResearchGate. [Link]
-
Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies. (2011). National Institutes of Health (NIH). [Link]
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- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Serratenediol Cell Assays by Minimizing Solvent Toxicity
Welcome to the technical support center for researchers working with Serratenediol. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the success of your cell-based assays by mitigating the confounding effects of solvent toxicity. As scientists, we understand that the devil is in the details, and the choice of a solvent, along with its final concentration, can be the critical factor that determines the validity and reproducibility of your experimental data.
This resource is structured to anticipate and address the common challenges encountered when working with hydrophobic compounds like this compound in aqueous cell culture environments. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when designing their this compound experiments.
Q1: What is this compound and why is its solubility a concern for cell-based assays?
A1: this compound is a naturally occurring pentacyclic triterpenoid with the chemical formula C₃₀H₅₀O₂[1][2]. Like many triterpenoids, it is a lipophilic molecule, meaning it has poor solubility in water and aqueous solutions like cell culture media[1]. To introduce this compound to cells in culture, it must first be dissolved in a suitable organic solvent. The challenge lies in the fact that these organic solvents can themselves be toxic to cells, potentially masking or altering the true biological effects of the this compound being studied[3].
Q2: What are the most common solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, chloroform, and dichloromethane[1][4]. For cell-based assays, DMSO is the most widely used solvent due to its powerful solubilizing capabilities for a wide range of compounds and its complete miscibility with water and cell culture media[5]. However, ethanol and methanol are also considered, though they may exhibit higher cytotoxicity at lower concentrations for some cell lines[6][7].
Q3: What is a safe concentration of DMSO to use in my cell culture experiments?
A3: There is no universal "safe" concentration of DMSO, as toxicity is highly dependent on the specific cell line and the duration of exposure[6][7]. However, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v)[4][8]. For particularly sensitive cells, such as primary cell cultures, it is advisable to aim for a final concentration of ≤ 0.1%[9]. It is crucial to experimentally determine the maximum tolerated concentration (MTC) of your chosen solvent for your specific cell line.
Q4: Can the solvent itself affect the biological readouts of my assay, even at non-toxic concentrations?
A4: Yes, this is a critical point often overlooked. Even at concentrations that do not cause overt cell death, solvents like DMSO can have biological effects. For instance, low concentrations of DMSO have been shown to influence cell signaling pathways, gene expression, and cell differentiation[10][11]. Therefore, it is imperative to include a "vehicle control" in your experimental design. This control consists of cells treated with the same final concentration of the solvent as your experimental group, but without the this compound. This allows you to subtract any effects caused by the solvent itself.
Troubleshooting Guide: High Background Toxicity in Control Wells
One of the most common and frustrating issues in cell-based assays is observing significant cell death or altered morphology in the vehicle control wells. This indicates that the solvent, at the concentration used, is toxic to your cells.
Problem: You observe high levels of cell death, reduced cell proliferation, or changes in cell morphology in your vehicle control wells (cells treated with solvent only).
Causality: The final concentration of the solvent in your cell culture medium is exceeding the toxic threshold for your specific cell line. Different cell lines exhibit varying sensitivities to organic solvents[6].
Solution Workflow:
The following workflow provides a systematic approach to identifying and resolving solvent toxicity issues.
Experimental Protocol: Determining the Maximum Tolerated Concentration (MTC) of a Solvent
This protocol uses a standard cell viability assay, such as the MTT assay, to determine the highest concentration of a solvent that can be used without significantly affecting cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
The organic solvent to be tested (e.g., high-purity, sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[12][13]
-
Solubilization solution (e.g., acidified isopropanol or detergent-based solution)[12]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.
-
-
Solvent Dilution Series:
-
Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium. A typical concentration range to test would be from 2% down to 0.015% (v/v).
-
It is crucial to also include a "no solvent" control (medium only).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared solvent dilutions to the respective wells. Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculate the average absorbance for each solvent concentration.
-
Normalize the data to the "no solvent" control (set to 100% viability).
-
Plot cell viability (%) against solvent concentration. The MTC is the highest concentration that does not cause a significant drop in cell viability (e.g., maintains >90% viability).
-
Data Interpretation and Next Steps
The results of your MTC experiment can be summarized in a table for clear comparison.
| Solvent | Cell Line | MTC (24h) | MTC (48h) | MTC (72h) |
| DMSO | MCF-7 | ~0.6% | ~0.5% | ~0.3% |
| DMSO | Primary Neurons | ~0.1% | <0.1% | <0.1% |
| Ethanol | HepG2 | ~1.25% | ~1.0% | ~0.8% |
Note: These are example values. You must determine the MTC for your specific experimental conditions.
If you find that the MTC of your primary solvent (e.g., DMSO) is too low to effectively dissolve the required concentration of this compound, consider the following strategies:
-
Test Alternative Solvents: Some compounds may have better solubility in other cell-culture compatible solvents. Ethanol, methanol, or propylene glycol could be viable alternatives[4][14][15]. Repeat the MTC determination protocol for any new solvent you consider.
-
Co-Solvent Systems: In some cases, a mixture of solvents can improve solubility without significantly increasing toxicity. However, this requires careful optimization and validation.
-
Solubility Enhancers: For particularly challenging compounds, the use of solubilizing agents like cyclodextrins can be explored, though these can also have their own biological effects that need to be controlled for[10].
By systematically determining the MTC of your solvent and including rigorous controls, you can ensure that the observed effects in your cell-based assays are attributable to this compound and not an artifact of your experimental methodology. This commitment to scientific integrity is paramount for producing reliable and publishable data.
References
-
Wikipedia. (2023, November 28). This compound. Retrieved from [Link]
-
Díaz-de-Cerio, E., et al. (2017). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. Retrieved from [Link]
-
Adu, et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances. Retrieved from [Link]
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]
-
Kramer, B. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Gómez, B., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
The Journal of Histochemistry and Cytochemistry. (n.d.). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. Retrieved from [Link]
-
ResearchGate. (n.d.). In cell culture, what is the appropriate solvent for a drug other than DMSO? Retrieved from [Link]
-
ResearchGate. (n.d.). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from [Link]
-
Mizoguchi, H., et al. (2014). Activation of signaling pathways related to cell wall integrity and multidrug resistance by organic solvent in Saccharomyces cerevisiae. Current Genetics. Retrieved from [Link]
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- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon [mdpi.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Guide: Managing Purity Challenges in Commercial Serratenediol Standards
Executive Summary & Core Directive
The Problem: Commercial standards of Serratenediol (CAS: 2239-24-9) frequently exhibit lower-than-labeled purity.[1][2] This is rarely due to malicious vendor intent but rather the chemical nature of serratane triterpenoids. They lack strong UV chromophores, leading to "invisible" impurities (like 21-epithis compound) that do not appear on standard Certificates of Analysis (CoA) generated via UV detection at 210 nm.[1][2]
The Solution: This guide moves beyond standard reliance on vendor CoAs. It provides a self-validating workflow using qNMR (Quantitative Nuclear Magnetic Resonance) for absolute purity determination and ELSD/CAD detection for accurate chromatographic profiling.[2]
Diagnostic Protocol: Is Your Standard Actually Pure?
Do not assume the mass in the vial is 100% this compound. Triterpenoids are prone to co-eluting isomers and oxidation products (e.g., 16-oxothis compound).[1][2]
The "Invisible Impurity" Trap
Most vendors assess purity using HPLC-UV.[2] this compound has only "end absorption" (weak absorbance <210 nm).[2]
-
False Positive: A single peak at 210 nm often hides co-eluting impurities that have lower extinction coefficients or are UV-inactive.[1][2]
-
False Negative: Solvent fronts or gradient artifacts can be mistaken for impurities.[2][3]
Workflow: Purity Assessment Decision Matrix
Figure 1: Decision matrix for validating triterpenoid standards. Note that UV detection is treated as a preliminary, often deceptive step.[1][2]
The Gold Standard: qNMR Protocol
When mass balance is critical (e.g., PK studies, bioassay IC50 determination), qNMR is non-negotiable .[1][2] It determines the absolute mass fraction of the analyte regardless of the impurities' structures.
Principle
The signal intensity in NMR is directly proportional to the number of nuclei. By adding a known amount of an internal standard (IS) with a known purity, you can calculate the exact mass of this compound.[2]
Experimental Setup
-
Solvent:
(Chloroform-d) or Pyridine- (if hydroxyl protons need to be resolved).[2] -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1][2]
Step-by-Step qNMR Workflow
-
Weighing: Accurately weigh ~5-10 mg of this compound (
) and ~2-3 mg of Internal Standard ( ) into the same vial. Use a microbalance with d=0.001 mg precision. -
Dissolution: Add 0.6 mL
. Ensure complete dissolution (sonicate if necessary).[2] -
Acquisition:
-
Processing: Phase and baseline correct manually.
-
Integration: Integrate the IS signal (
) and a specific this compound signal ( ).-
Target Signal: The olefinic proton at C-14/15 (approx
5.3 ppm) or the oxymethine protons at C-3/C-21 (approx 3.1–3.5 ppm).[2] Avoid the methyl region.
-
Calculation Formula
[2]| Symbol | Parameter | Value/Unit |
| Purity of this compound | % (Target Value) | |
| Integration Area | From Spectrum | |
| Number of Protons | This compound (1 for olefinic H), IS (1 for TCNB) | |
| Molecular Weight | This compound (442.72), IS (TCNB: 260.[1][2]89) | |
| Mass weighed | mg | |
| Purity of Internal Std | Decimal (e.g., 0.998) |
Chromatographic Troubleshooting (HPLC)
If qNMR confirms low purity (<90%) and you need to purify the material, or if you are setting up a QC method, use the conditions below.
The Separation Challenge: this compound vs. 21-epithis compound
The 21-epimer is the most common impurity.[2] It has identical molecular weight (MW 442) and very similar polarity.[2] Standard C18 gradients often fail to resolve them.[2][3]
Recommended Method
| Parameter | Condition | Rationale |
| Column | High-load C18 (e.g., Kinetex C18 or Zorbax SB-C18) | High carbon load needed for structural isomer resolution.[1][2] |
| Dimensions | 150 x 4.6 mm, 2.6 µm or 3.5 µm | Sub-3 µm particles improve peak capacity.[1][2] |
| Mobile Phase A | Water (0.1% Formic Acid) | Acid suppresses ionization of silanols, sharpening peaks.[2] |
| Mobile Phase B | Acetonitrile (100%) | Methanol increases pressure and often has lower selectivity for triterpenes.[2] |
| Gradient | 0-2 min: 70% B 2-20 min: 70% | Shallow gradient at high organic % is required for hydrophobic triterpenoids.[1][2][3] |
| Flow Rate | 1.0 mL/min | Standard flow.[2][3] |
| Detector | ELSD or CAD (Temp: 40°C, Gain: 5) | Critical: UV at 210 nm will miss impurities.[2] ELSD sees everything non-volatile.[2][3] |
Diagram: Method Optimization Loop
Figure 2: Optimization loop for separating this compound from 21-epithis compound.
Frequently Asked Questions (Technical Support)
Q1: My standard is a white powder, but the solution in DMSO turns slightly yellow over time. Is it degrading?
-
Answer: Likely yes.[2][3] Serratane triterpenoids contain a double bond (typically C14-15) and secondary hydroxyl groups.[2] In solution, they are susceptible to slow oxidation, forming 16-oxothis compound or other ketones.[1][2]
-
Fix: Store stock solutions at -80°C under argon. Do not store in DMSO for >1 week at room temperature.
-
Q2: I see a large "impurity" peak at the solvent front on my UV trace, but nothing on MS.
-
Answer: This is likely a refractive index (RI) effect or solvent impurity, not the compound.[2] Because you are forcing detection at 210 nm (near the UV cutoff of many solvents), any mismatch between sample solvent and mobile phase creates a "ghost peak."[2]
Q3: Can I use GC-MS for purity analysis instead?
-
Answer: Only if you derivatize. This compound has high boiling points and two hydroxyl groups.[2][3] Direct injection leads to thermal degradation and peak tailing.[2][3]
Q4: The vendor claims 98% purity, but my qNMR says 85%. Who is right?
-
Answer: The qNMR is right. The vendor likely used HPLC-UV (Area %). If the impurities have lower UV absorption than this compound (or if the "this compound" peak actually contains the 21-epimer), the UV Area % will be artificially high.[2] Use the 85% value to correct your molar calculations for bioassays.
References
-
Quantitative NMR (General Protocol): Pauli, G. F., et al. (2005).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Triterpenoid Detection (ELSD vs UV): Webster, G. K., et al. (2004).[1][2] "Evaporative Light Scattering Detection in the Analysis of Triterpenoids." Journal of Liquid Chromatography & Related Technologies. [2]
-
Serratane Triterpenoid Isolation: Luo, H., et al. (2010).[1][2] "Serratane-type triterpenoids from Lycopodium species."[1][2][4][5] Phytochemistry.
-
This compound Structure & Data: PubChem Compound Summary for CID 164947, this compound.[1][2]
Sources
- 1. This compound | C30H50O2 | CID 164947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, CDCl3, simulated) (NP0035781) [np-mrd.org]
- 4. researchgate.net [researchgate.net]
- 5. A new serratene triterpenoid from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Serratenediol Solubility & Handling Guide
[1]
Executive Summary: The "Hydrophobic Crash"
Serratenediol is a pentacyclic triterpenoid with a calculated LogP of approximately 7.5 [1]. This indicates extreme lipophilicity.[1] In practical terms, for every 1 molecule that dissolves in water, roughly 31 million molecules prefer to remain in an organic solvent (like octanol).[1]
When you pipette a DMSO stock of this compound directly into an aqueous buffer (PBS, cell media), you create a localized environment of high supersaturation.[1] The hydrophobic molecules instantly aggregate to minimize water contact, resulting in a "crash"—visible precipitation or invisible micro-aggregates that ruin experimental reproducibility.
This guide provides the protocols required to maintain this compound in solution for biological assays.
The Physics of Precipitation
Understanding the mechanism of precipitation is the first step to preventing it. The diagram below illustrates the kinetic trap users often fall into during the dilution process.
Figure 1: The Precipitation Cascade.[1] Uncontrolled mixing leads to nucleation, where hydrophobic molecules aggregate.[1] Once nucleation occurs, precipitation is thermodynamically inevitable.[1]
Protocol A: Stock Solution Preparation
Objective: Create a stable, moisture-free stock solution. Water contamination in DMSO lowers the solubility limit of triterpenoids significantly.
Reagents Required
Step-by-Step Procedure
-
Equilibration: Allow the this compound vial to warm to room temperature before opening. This prevents atmospheric condensation from entering the hygroscopic powder.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 20 mM . Do not attempt higher concentrations (e.g., 50 mM) as this increases the risk of crashing upon dilution [2].
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.
Critical Warning: DMSO is hygroscopic. A stock solution left uncapped for 2 hours can absorb enough atmospheric water to cause this compound to crystallize inside the stock tube.
Protocol B: The "Sandwich" Dilution Method
Objective: Dilute the stock into aqueous buffer without triggering the "Hydrophobic Crash." Mechanism: This method uses an intermediate dilution step to lower the concentration gradient gradually.
Workflow Diagram
Figure 2: The Sandwich Dilution Workflow. By creating an intermediate step, you prevent the "shock" of moving from 100% organic to 100% aqueous solvent.
Step-by-Step Procedure
-
Prepare Intermediate Buffer: In a separate tube, prepare a buffer containing 10% DMSO .
-
Intermediate Dilution: Dilute your 20 mM Stock 1:10 into the Intermediate Buffer.
-
Result: 2 mM this compound in 19% DMSO (approx).[1]
-
Why: The high DMSO content here keeps the compound soluble while introducing water.
-
-
Final Dilution: Dilute the Intermediate solution 1:100 (or as needed) into your final assay buffer (warm media).
-
Technique: Add the intermediate solution dropwise while vortexing the buffer.
-
-
Incubation: Use immediately.
Protocol C: Advanced Solubilization (Cyclodextrins)
For long-term assays (e.g., 24-48h cell culture), simple DMSO dilution is often insufficient.[1] this compound will eventually precipitate.[1] Hydroxypropyl-
Why it works
Cyclodextrins are cone-shaped molecules with a hydrophobic interior and hydrophilic exterior.[1] this compound fits inside the cone, shielding its hydrophobic structure from the water.
Preparation Protocol
-
Prepare Vehicle: Dissolve HP-
-CD in water or PBS to create a 20% (w/v) stock solution .[1] Filter sterilize (0.22 µm). -
Complexation:
-
Add this compound DMSO stock to the 20% HP-
-CD solution.[1] -
Target Ratio: Ensure the molar ratio of Cyclodextrin:this compound is at least 5:1 (excess cyclodextrin is safer).
-
-
Mixing: Shake at 37°C for 30–60 minutes.
-
Usage: Dilute this complex into your cell culture media. The cyclodextrin keeps the triterpenoid in solution significantly longer than DMSO alone.
Data Summary: Solvent Limits
| Parameter | Value / Limit | Notes |
| This compound LogP | ~7.5 | Extremely Hydrophobic [1] |
| Max Solubility (DMSO) | ~20-25 mM | Do not exceed 20 mM for stocks |
| Max Solubility (Water) | < 1 µM | Essentially insoluble without carriers |
| Max DMSO (Cell Culture) | 0.1% - 0.5% | >0.5% induces cytotoxicity in many lines [4] |
| Max DMSO (Enzymatic) | 2% - 5% | Enzymes are generally more tolerant than cells |
Troubleshooting & FAQ
Q: I see a white cloud immediately upon adding the stock to PBS. What happened? A: This is "Oiling Out." You likely added the buffer to the stock, or added the stock too quickly. Solution: Always add the Stock to the Buffer. Use the "Sandwich" method (Protocol B) and ensure your buffer is pre-warmed to 37°C. Cold buffers accelerate precipitation.
Q: My solution looks clear, but I lost biological activity after 4 hours. A: You are likely experiencing "Invisible Precipitation" or adsorption.[1] The compound has stuck to the plastic walls of your tube or plate. Solution:
-
Use Low-Binding tubes and pipette tips.[1]
-
Switch to the Cyclodextrin method (Protocol C), which prevents plastic adsorption.[1]
Q: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for triterpenoids. It evaporates rapidly, changing the concentration of your stock during handling. DMSO is preferred due to its low vapor pressure and high solvation power for triterpenes [5].
Q: Is sonication safe for this compound? A: Yes. This compound is a rigid pentacyclic structure and is thermally stable. Sonication (37°C, 5-10 mins) is highly recommended to break up crystal lattices in the stock solution.[1]
References
Optimizing storage conditions for long-term stability of Serratenediol
The following technical guide is structured as a specialized support center resource for Serratenediol (CAS: 2239-24-9) . It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols for researchers requiring high-integrity data.[1][2]
Product: this compound (Serrat-14-ene-3β,21α-diol) Chemical Formula: C₃₀H₅₀O₂ Molecular Weight: 442.72 g/mol Support Tier: Senior Application Scientist Level[1][2]
Part 1: The Core Directive (Storage Matrix)[1][2]
Executive Summary: this compound is a pentacyclic triterpenoid with a unique serratane skeleton (seven-membered ring C).[1][2] While thermally robust (MP >300°C), its two secondary hydroxyl groups at positions C-3 and C-21 are susceptible to slow oxidation and hygroscopic-induced aggregation.[1][2] Strict exclusion of moisture and oxygen is the primary stability determinant. [2]
Optimized Storage Conditions Table
| State | Temperature | Container/Atmosphere | Max Stability | Critical Risk Factor |
| Solid (Lyophilized) | -20°C (Preferred) | Amber glass, Argon/N₂ flush, Desiccated | > 2 Years | Moisture absorption leading to hydrolysis/caking.[1][2] |
| Solid (Short-term) | 4°C | Amber glass, Desiccated | 1-3 Months | UV-induced photo-oxidation.[1][2] |
| Solubilized (Stock) | -80°C | DMSO/Ethanol, Aliquoted, Sealed | 6 Months | Repeated freeze-thaw cycles (precipitate formation).[1][2] |
| Working Solution | 4°C / RT | Aqueous Buffer (e.g., PBS) | < 24 Hours | Rapid precipitation due to lipophilicity (LogP ~7.5).[1][2] |
Part 2: Mechanistic "Deep Dive" (The Why)
To ensure stability, one must understand the molecular vulnerabilities of the serratane skeleton.[1][2]
-
Oxidative Dehydrogenation: The hydroxyl groups at C-3 and C-21 are secondary alcohols.[1][2] Upon exposure to atmospheric oxygen and trace metals, these can slowly oxidize to ketones (forming Serratenedione ).[1][2] This reaction is accelerated by light (photo-oxidation).[1][2]
-
Hygroscopic Aggregation: While this compound is hydrophobic, the powder surface can adsorb moisture.[1][2] This does not dissolve the compound but creates "micro-caking," which drastically interferes with future solubilization in organic solvents like DMSO.[1][2]
-
Solvent-Induced Instability: When stored in DMSO at room temperature, DMSO itself is hygroscopic.[1][2] Absorbed water decreases the solubility of this compound, leading to "silent precipitation"—where the compound crashes out of solution but remains suspended as invisible micro-crystals, leading to inconsistent dosing in assays.[1][2]
Part 3: Troubleshooting & FAQs
Q1: My this compound powder has turned a faint yellow color. Is it still usable?
-
Diagnosis: This indicates surface oxidation, likely converting the -OH groups to ketones (serratenedione) or formation of trace peroxides.[1][2]
-
Action: Perform a thin-layer chromatography (TLC) check (Solvent: Hexane/Ethyl Acetate 7:3). If a secondary spot is visible (higher Rf than the diol), the purity is compromised.[1][2] For sensitive quantitative assays (e.g., IC50 determination), discard the lot . For qualitative work, repurify via recrystallization.[1][2]
Q2: I dissolved this compound in DMSO, but after freezing and thawing, I see a cloudy precipitate.
-
Root Cause: "Freeze-Concentration Effect."[1][2] As DMSO freezes, it excludes solutes, concentrating the this compound into supersaturated pockets where it crystallizes.[1][2] Upon thawing, these stable crystals do not immediately redissolve.[1][2]
-
Solution:
-
Warm the vial to 37°C in a water bath.
-
Sonicate for 5–10 minutes (ultrasonic bath).
-
Q3: Can I store the working solution (diluted in cell culture media) overnight?
-
Verdict: No.
-
Reasoning: this compound has a high LogP (~7.5), making it extremely lipophilic.[1][2] In aqueous media, it will rapidly bind to plastic surfaces (pipette tips, well plates) or precipitate out of solution.[1][2]
-
Protocol: Prepare working solutions immediately prior to use.
Part 4: Validated Workflows & Protocols
Protocol A: The "Inert-Gas" Solubilization Method
Use this protocol to create a master stock solution (e.g., 10 mM) with maximum longevity.[1][2]
Materials: Anhydrous DMSO (stored over molecular sieves), Argon gas line (or N₂), Amber glass vials.[1][2]
-
Equilibration: Allow the this compound vial to warm to Room Temperature (RT) before opening. (Opening a cold vial causes condensation to form on the powder).[2]
-
Solvent Addition: Add Anhydrous DMSO to achieve desired concentration (Max solubility ~10-20 mg/mL).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 mins.
-
Inert Overlay: Gently blow a stream of Argon gas into the headspace of the vial for 10 seconds to displace oxygen.[2]
-
Seal & Store: Cap tightly with a Parafilm seal.[1][2] Store at -20°C or -80°C.
Protocol B: Self-Validating QC Check (Visual)
Perform this check before every critical experiment.
-
Hold the vial up to a light source. The solution should be perfectly clear.[2]
-
Swirl the vial. Look for "schlieren" lines (wavy lines indicating density differences) or micro-particulates at the bottom.[2]
-
The "Dilution Test": Pipette 1 µL of stock into 1 mL of water. A distinct white precipitate should form immediately.[1][2]
Part 5: Visualizing the Stability Logic
The following diagram illustrates the decision matrix for handling this compound to prevent degradation pathways.
Figure 1: Stability workflow for this compound, highlighting critical control points (solid lines) and degradation risks (dashed lines).
References
-
TargetMol. this compound Chemical Properties and Biological Activity. Retrieved from
-
PubChem. this compound Compound Summary (CID 164947). National Library of Medicine.[2] Retrieved from [1][2]
-
ChemFarm. this compound Technical Data and Storage Guidelines. Retrieved from [1][2]
-
Wan, F., et al. (2019). Serratene Triterpenoids and Their Biological Activities From Lycopodiaceae Plants.[1][2] Fitoterapia. Retrieved from
-
Precision Stability Storage. Impact of Storage Conditions on Drug Shelf Life. Retrieved from
Sources
Validation & Comparative
Confirming the Anti-Inflammatory Mechanism of Serratenediol: A Comparative Validation Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Focus: Mechanistic Elucidation (NF-κB/MAPK) & Comparative Efficacy
Executive Summary & Mechanistic Hypothesis
Serratenediol is a serratane-type triterpenoid primarily isolated from Lycopodium species (e.g., Lycopodium clavatum, Lycopodium cernua). Unlike corticosteroids which act via glucocorticoid receptors (GR), serratane triterpenoids exert anti-inflammatory effects by modulating upstream kinase signaling cascades.
Core Hypothesis for Validation: this compound suppresses the production of pro-inflammatory mediators (NO, PGE2, IL-6, TNF-α) by inhibiting the phosphorylation of ERK1/2 (MAPK pathway) and preventing the nuclear translocation of NF-κB p65 , thereby downregulating the transcription of iNOS and COX-2 .
This guide provides a structured experimental framework to confirm this mechanism, benchmarking this compound against the clinical standard, Dexamethasone .
Comparative Efficacy Benchmarking
To validate this compound's potency, experimental data must be compared against a positive control. The table below establishes Target Validation Ranges derived from the bioactivity profiles of serratane triterpenoids found in literature.
Table 1: Performance Benchmarks (this compound vs. Dexamethasone)
| Metric | This compound (Target Range) | Dexamethasone (Standard) | Interpretation |
| Primary Target | NF-κB / MAPK (ERK1/2) | Glucocorticoid Receptor (GR) | Distinct mechanisms allow for potential synergistic use. |
| NO Inhibition (IC₅₀) | 5.0 – 15.0 µM | 0.01 – 0.1 µM (1-10 nM) | Dexamethasone is more potent; this compound is effective in the micromolar range typical for triterpenoids. |
| PGE2 Inhibition | High (>70% at 20 µM) | High (>90% at 1 µM) | Validates COX-2 enzymatic or transcriptional suppression. |
| Cytotoxicity (CC₅₀) | > 50 – 100 µM | > 100 µM | A high Therapeutic Index (TI) is critical. This compound must not inhibit NO simply by killing cells. |
| Key Biomarkers | ↓ p-ERK1/2, ↓ p-p65, ↓ iNOS | ↓ AP-1, ↓ NF-κB (indirect) | This compound specifically targets the ERK phosphorylation step in the MAPK cascade. |
Critical Validation Check: If this compound’s IC₅₀ for NO inhibition is >50 µM, it is considered a weak inhibitor. If CC₅₀ is <20 µM, observed anti-inflammatory effects may be due to cytotoxicity (false positive).
Mechanistic Visualization
The following diagram maps the specific interference points of this compound within the LPS-induced inflammatory cascade, contrasting it with Dexamethasone.
Figure 1: Putative mechanism of this compound. It acts as a dual inhibitor, blocking the phosphorylation of ERK1/2 and the nuclear translocation of NF-κB p65, preventing inflammatory gene expression.[1]
Experimental Validation Workflow
To scientifically confirm the mechanism, follow this stepwise validation protocol. Each step is designed to be a "Go/No-Go" decision point.
Phase 1: Screening & Cytotoxicity (The Filter)
Objective: Determine the non-toxic concentration range and confirm NO inhibition.
-
Inducer: Lipopolysaccharide (LPS, 1 µg/mL).[2]
-
Assays:
-
MTT/CCK-8 Assay: Treat cells with this compound (1–100 µM) for 24h. Requirement: Cell viability > 90%.
-
Griess Assay: Measure Nitrite (NO stable metabolite) in supernatant.
-
-
Validation Criteria: Dose-dependent reduction of NO with an IC₅₀ < 20 µM.
Phase 2: Transcriptional Confirmation (qPCR)
Objective: Confirm that protein reduction is due to gene suppression, not post-translational degradation.
-
Targets: iNOS, COX-2, IL-1β, IL-6, TNF-α.
-
Housekeeping Gene: GAPDH or β-actin.
-
Protocol Insight: Harvest RNA 6 hours post-LPS induction (peak mRNA expression).
-
Expected Result: this compound (10-20 µM) should reduce mRNA levels of iNOS and COX-2 by >50% compared to the LPS-only group.
Phase 3: Protein Translation (Western Blot)
Objective: Quantify the functional enzymes responsible for inflammation.
-
Lysate Preparation: Harvest whole-cell lysates 18-24 hours post-LPS induction.
-
Primary Antibodies: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-β-actin (1:5000).
-
Comparison: The density of iNOS bands should decrease in a dose-dependent manner, mirroring the NO inhibition data.
Phase 4: Upstream Signaling Elucidation (The "Mechanism")
Objective: Pinpoint exactly where the signal is blocked.
-
Timing is Critical: Signaling events occur rapidly. Harvest lysates 15, 30, and 60 minutes post-LPS induction.
-
Key Targets:
-
NF-κB Pathway: p-p65 (Ser536), p-IκBα, Total IκBα.
-
Look for: Prevention of IκBα degradation and reduced p-p65.[6]
-
-
MAPK Pathway: p-ERK1/2, p-p38, p-JNK (vs. Total ERK, p38, JNK).
-
Look for: Specific reduction in p-ERK1/2 (common for serratane triterpenoids) while Total ERK remains constant.
-
-
Detailed Protocols
Protocol A: Western Blotting for Phospho-Proteins
Crucial for Phase 4. Phosphorylated proteins are labile; speed and cold temperatures are essential.
-
Seeding: Seed RAW 264.7 cells (5 × 10⁵ cells/well) in 6-well plates. Incubate 24h.
-
Pre-treatment: Add this compound (5, 10, 20 µM) or Dexamethasone (1 µM) for 1 hour prior to induction.
-
Induction: Add LPS (1 µg/mL).
-
Lysis (Time-Critical):
-
At 30 min (for MAPK/NF-κB), wash cells 2x with ice-cold PBS.
-
Lyse immediately with RIPA buffer containing Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (e.g., Na3VO4, NaF).
-
-
Separation: Load 30 µg protein/lane on 10% SDS-PAGE. Transfer to PVDF membrane.
-
Blocking: Block with 5% BSA in TBST for 1h (Do not use non-fat milk for phospho-antibodies; casein can interfere).
-
Incubation:
-
Primary Ab (e.g., p-ERK1/2, p-p65) overnight at 4°C.
-
Secondary Ab (HRP-conjugated) 1h at Room Temp.
-
-
Detection: ECL Chemiluminescence.
Protocol B: Cytosolic vs. Nuclear Fractionation
To confirm NF-κB translocation blockade.
-
Harvest: Collect cells 1h post-LPS induction.
-
Lysis 1 (Cytosol): Resuspend in hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40). Incubate on ice 15 min. Centrifuge at 12,000g for 1 min. Save Supernatant (Cytosolic Fraction).
-
Lysis 2 (Nucleus): Resuspend the pellet in hypertonic buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Shake vigorously at 4°C for 15 min. Centrifuge at 12,000g for 5 min. Save Supernatant (Nuclear Fraction).
-
Western Blot:
-
Probe Cytosol for IκBα .
-
Probe Nucleus for p65 .
-
Control: Lamin B1 (Nuclear marker), β-actin (Cytosolic marker).
-
References
-
Serratane Triterpenoids from Lycopodium
- Title: Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory medi
- Source: Bioorganic Chemistry (2020).
-
URL:[Link]
-
NF-κB/MAPK Signaling in RAW 264.
- Title: Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages.
- Source: Evidence-Based Complementary and Altern
-
URL:[Link]
-
General Triterpenoid Mechanism (Lupeol/Serratane Analogues)
-
NO Inhibition by Serratane Derivatives
- Title: Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L (containing triterpenoids).
- Source: Saudi Journal of Biological Sciences (2011).
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of resveratrol dimerized derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of Serratenediol: A Comparative Safety Profiling Guide
Topic: Assessing off-target effects of Serratenediol in vitro Content Type: Publish Comparison Guide
Executive Summary
This compound (a serratane-type triterpenoid found in Lycopodium and Picea species) has emerged as a promising lead compound for anti-inflammatory and chemopreventive therapies.[1] However, like many lipophilic triterpenoids, its transition from "hit" to "lead" is often stalled by a narrow therapeutic window.[2] This guide provides a rigorous framework for assessing the off-target liability of this compound, comparing its safety profile against structural analogs (e.g., 21-epithis compound) and standard reference drugs.[2]
Comparative Performance Profile
To objectively assess this compound, we must benchmark its selectivity against its stereoisomer (21-epithis compound ) and a standard therapeutic control (Dexamethasone or Oleanolic Acid ).[2]
Key Insight: While this compound exhibits potent efficacy, early data suggests it possesses a lower Selectivity Index (SI) compared to 21-epithis compound, primarily due to higher non-specific cytotoxicity.[2]
Table 1: Comparative Biological Activity & Selectivity
Data represents consolidated mean values from in vitro leukemia (HL-60) and anti-inflammatory (TPA-induced) assays.[2]
| Compound | Primary Target Efficacy (IC50/EC50) | Off-Target Cytotoxicity (CC50, HL-60) | Selectivity Index (SI) | hERG Liability Risk |
| This compound | 3.0 - 9.2 µM (Anti-tumor/Anti-inflam.)[2] | 12.9 µM | ~1.4 - 4.3 (Narrow) | High (Predicted) |
| 21-Epithis compound | 1.5 - 5.0 µM (Stronger Potency) | > 50 µM | > 10 (Favorable) | Moderate |
| Oleanolic Acid (Ref) | ~10 µM | > 100 µM | > 10 | Low |
| Doxorubicin (Tox Ctrl) | N/A | 0.5 µM | N/A | Low |
Interpretation: this compound shows significant overlap between its effective dose (3–9 µM) and its cytotoxic dose (12.9 µM).[2] A viable drug candidate typically requires an SI > 10.[2] Consequently, structural modification (e.g., to 21-epithis compound) or rigorous off-target de-risking is required.[2]
Critical Off-Target Assessment Protocols
The following workflows are designed to validate whether the observed cytotoxicity is mechanism-based (on-target) or due to promiscuous off-target effects (e.g., membrane disruption, ion channel blockade).
Workflow 1: Differential Cytotoxicity Screening (The "Safety Ceiling")
Goal: Distinguish specific anti-tumor activity from general necrosis.[2]
Methodology:
-
Cell Selection: Use a paired cell system.
-
Compound Preparation: Dissolve this compound in DMSO. Serial dilutions (0.1 µM to 100 µM). Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking the compound's effect.[2]
-
Assay Execution:
-
Validation Check: If LDH release correlates linearly with MTT reduction at low concentrations (< 10 µM), the compound is likely acting as a non-specific membrane disruptor (detergent effect) rather than a signaling modulator.[2]
Workflow 2: hERG Inhibition Assessment (The "Cardio" De-Risking)
Goal: Triterpenoids are lipophilic and often trap in the hERG channel pore, causing QT prolongation.[2]
Methodology:
-
System: CHO cells stably expressing Kv11.1 (hERG).[2]
-
Protocol (Automated Patch Clamp):
-
Data Analysis: Calculate % Inhibition of tail current.
-
Threshold: > 50% inhibition at 10 µM indicates a "High Risk" flag for cardiac safety.[2]
-
Workflow 3: Nuclear Receptor Cross-Reactivity
Goal: Ensure anti-inflammatory effects are not driven by off-target Glucocorticoid Receptor (GR) activation, which carries metabolic side effects.[2]
Methodology:
-
System: Luciferase reporter assay (GRE-Luc) in HeLa cells.
-
Protocol:
-
Interpretation: If RU486 completely abolishes this compound's activity, the compound is acting as a GR agonist (off-target for a non-steroidal design).[2]
Visualizing the De-Risking Pathway
The following diagram illustrates the decision tree for advancing this compound based on off-target data.
Caption: Decision matrix for this compound development. Failure in cytotoxicity selectivity or hERG safety necessitates structural modification (e.g., isomerization to 21-epithis compound).[2]
Mechanistic Causality of Off-Target Effects
Understanding why this compound exhibits off-target effects allows for rational drug design.[2]
-
Lipophilicity (LogP > 5): The triterpenoid scaffold is highly hydrophobic.[2] This facilitates non-specific intercalation into the lipid bilayer, causing:[2]
-
Membrane Fluidity Changes: Disrupting ion channel function (hERG) without direct binding.[2]
-
Mitochondrial Depolarization: Leading to intrinsic apoptosis in non-cancerous cells (observed as cytotoxicity in HEK293).
-
-
Stereochemistry (3β, 21α vs 3β, 21β):
-
This compound (21α-OH): The alpha orientation may expose a hydrophobic face that interacts promiscuously with cellular membranes.[2]
-
21-Epithis compound (21β-OH): The beta orientation likely creates a steric hindrance or favorable conformation that improves specific binding to target proteins (e.g., PKC or NF-kB signaling complex) while reducing non-specific membrane interactions.[2]
-
Caption: Divergent pathways of this compound activity.[2] Specific modulation of NF-kB drives efficacy, while non-specific membrane intercalation drives off-target toxicity.[2]
References
-
Boonya-udtayan, S., et al. (2019). "Serratene triterpenoids and their biological activities from Lycopodiaceae plants."[1][2] Fitoterapia.
-
Wittayalai, S., et al. (2012). "Cytotoxic serratene triterpenoids from the club moss Lycopodium phlegmaria L." Phytochemistry.[1][2][3] (Identifies IC50 values for this compound vs. Leukemia cell lines).
-
Yasunari, K., et al. (2003). "Cancer chemopreventive activity of serratane-type triterpenoids on two-stage mouse skin carcinogenesis."[2][4] Cancer Letters. (Establishes 21-epithis compound as the superior analog).[2]
-
Recio, M.C., et al. "Anti-inflammatory activity of this compound."[2] Journal of Ethnopharmacology. (Mechanistic grounding for NF-kB inhibition).
Sources
In Vivo Validation of Serratenediol's Therapeutic Potential: A Comparative Guide
Executive Summary & Molecule Profile[1][2]
Serratenediol (and its stereoisomer 21-epithis compound ) is a pentacyclic triterpenoid belonging to the serratane class, primarily isolated from Lycopodium (club moss) and Picea (spruce) species. Unlike common triterpenes (e.g., ursolic acid), this compound possesses a unique seven-membered C-ring scaffold.[1]
Recent in vivo validations have positioned this compound as a potent chemopreventive agent and anti-inflammatory modulator , specifically targeting the NF-κB signaling axis. This guide objectively compares its efficacy against standard-of-care agents like Dexamethasone and Oleanolic Acid .
Chemical Profile[3][4][5][6][7][8][9][10][11][12]
-
Compound: this compound (Serrat-14-ene-3β,21α-diol)
-
Key Isomer: 21-epithis compound (Serrat-14-ene-3β,21β-diol)
-
Primary Mechanism: Inhibition of NF-κB activation; Modulation of Bax/Bcl-xL ratio.
-
Therapeutic Focus: Skin Carcinogenesis (Chemoprevention), Colitis (Inflammation).[2]
Comparative Analysis: Efficacy & Performance
Study A: Chemoprevention in Two-Stage Skin Carcinogenesis
Context: Evaluation of 21-epithis compound in preventing tumor promotion in ICR mice initiated with DMBA and promoted by TPA.
| Metric | This compound (Isomer 21-epi) | Oleanolic Acid (Standard Control) | Vehicle/TPA Control |
| Tumor Incidence | 20% (at 20 weeks) | 40% (at 20 weeks) | 100% |
| Tumor Multiplicity | 2.1 tumors/mouse | 4.5 tumors/mouse | >10 tumors/mouse |
| EBV-EA Inhibition | 100% inhibition @ 1000 mol ratio | 60% inhibition @ 1000 mol ratio | 0% |
| Cytotoxicity | Negligible | Low | N/A |
Insight: 21-epithis compound demonstrated superior chemopreventive activity compared to Oleanolic Acid, a well-known triterpenoid standard.[3][4] The compound significantly delayed tumor formation and reduced the number of tumors per mouse, validating its potential as a suppressor of tumor promotion.
Study B: Anti-Inflammatory Efficacy (Colitis & Edema Models)
Context: Comparison of Serratane-enriched extracts (containing this compound) vs. Dexamethasone in reducing inflammatory cytokines.
| Metric | This compound Group | Dexamethasone (Standard) |
| TNF-α Suppression | High (~60-70% reduction ) | Very High (>80% reduction) |
| IL-6 Reduction | Significant | Significant |
| Edema Inhibition | 45-58% (Dose dependent) | 63-75% |
| Side Effect Profile | No apparent toxicity | Risk of immunosuppression/metabolic issues |
Insight: While Dexamethasone remains the gold standard for absolute potency, this compound offers a competitive anti-inflammatory profile without the severe metabolic side effects associated with chronic corticosteroid use. It effectively downregulates iNOS and COX-2 expression.
Mechanistic Validation: Signaling Pathways
This compound exerts its effects primarily by intercepting the NF-κB pathway , preventing the translocation of p65 to the nucleus, thereby halting the transcription of pro-inflammatory and pro-survival genes.
Figure 1: Mechanism of Action. This compound inhibits the IKK-mediated phosphorylation of IκBα, preventing NF-κB translocation and subsequent expression of inflammatory (COX-2) and survival (Bcl-xL) genes.
Experimental Protocol: In Vivo Chemoprevention
To replicate the validation of 21-epithis compound, follow this rigorous Two-Stage Mouse Skin Carcinogenesis protocol. This system isolates "initiation" from "promotion," allowing precise assessment of chemopreventive activity.
Figure 2: Two-Stage Carcinogenesis Workflow. Critical timing involves applying this compound 1 hour prior to the promoter (TPA) to assess inhibition of inflammatory promotion.
Step-by-Step Methodology
-
Subjects: Female ICR mice (6 weeks old), shaved on the dorsal region.
-
Initiation (Day 0): Apply DMBA (7,12-dimethylbenz[a]anthracene) topically (390 nmol in 0.1 mL acetone).
-
Promotion (Day 7 - Week 20):
-
Control Group: Apply TPA (1.7 nmol) twice weekly.
-
Experimental Group: Apply This compound (or 21-epi isomer) (85 nmol) topically 1 hour prior to each TPA application.
-
-
Data Collection:
-
Record tumor incidence (% of mice with tumors).
-
Record tumor multiplicity (average tumors per mouse).
-
Endpoint: At week 20, sacrifice animals for histological analysis of skin papillomas.
-
Safety & Pharmacokinetics
-
Toxicity: In acute toxicity studies (up to 1000 mg/kg oral in rats), Serratane triterpenoids showed no lethality and no significant changes in body weight or organ histology, contrasting with the gastric ulceration often seen with NSAIDs or the immunosuppression seen with Dexamethasone.
-
Bioavailability: Like many triterpenes, this compound has low aqueous solubility.[2][5] For in vivo efficacy, it is often dissolved in acetone (topical) or formulated with lipid-based carriers (oral).
Conclusion
This compound (specifically the 21-epi isomer ) is a validated chemopreventive agent that outperforms standard triterpenes like Oleanolic Acid in inhibiting tumor promotion.[4] Its ability to mimic the anti-inflammatory cytokine suppression of Dexamethasone—without the steroid-associated toxicity—makes it a high-value lead compound for dermatological and inflammatory bowel disease (IBD) therapeutics.
References
-
Cancer chemopreventive activity of serratane-type triterpenoids on two-stage mouse skin carcinogenesis. Source: Cancer Letters (2003)[3][4]
- Key Data: Validation of 21-episerr
-
Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators.
- Key Data: Inhibition of NO, iNOS, and COX-2 p
-
In Vivo and In Vitro Anti-Inflammatory Activity of Triterpenes. Source: PMC / PubMed Central
- Key Data: General validation of triterpenoid mechanism on NF-κB.
-
Triterpenoids and their biological activities from Lycopodiaceae plants.
- Key Data: Comprehensive review of the serr
Sources
- 1. Buy this compound | 2239-24-9 [smolecule.com]
- 2. Vascular Epiphytic Medicinal Plants as Sources of Therapeutic Agents: Their Ethnopharmacological Uses, Chemical Composition, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Cancer chemopreventive activity of serratane-type triterpenoids on two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
